Coumberol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[hydroxy(phenyl)methyl]-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c24-19-13-17(21(25)14-6-2-1-3-7-14)18-12-15-8-4-10-23-11-5-9-16(20(15)23)22(18)26-19/h1-3,6-7,12-13,21,25H,4-5,8-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBJCIJXXOXALP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3C(C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Analysis of "Coumberol": A Fictional Compound to Illustrate a Technical Guide
Notice: The compound "Coumberol" is not a recognized chemical entity in scientific literature. The following guide is a hypothetical construct designed to fulfill the structural and formatting requirements of the user's request. All data, pathways, and protocols are illustrative and should not be considered factual.
This guide will propose a plausible mechanism of action for the fictional compound "this compound" as a selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cell proliferation and survival.
Introduction to "this compound"
"this compound" is a synthetic small molecule inhibitor designed to target the MEK1/2 kinases, key components of the MAPK/ERK signaling cascade. Dysregulation of this pathway is a hallmark of various human cancers, making it a prime target for therapeutic intervention. This document outlines the core mechanism of action of "this compound," supported by preclinical data and detailed experimental methodologies.
Core Mechanism of Action: Selective MEK1/2 Inhibition
"this compound" functions as a non-ATP-competitive inhibitor of MEK1 and MEK2. By binding to an allosteric pocket on the kinase, it prevents the phosphorylation and subsequent activation of ERK1/2. This blockade of downstream signaling leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells with aberrant MAPK pathway activation.
Signaling Pathway Diagram
Caption: "this compound" inhibits the MAPK signaling pathway by targeting MEK1/2.
Quantitative Data Summary
The inhibitory activity and cellular effects of "this compound" have been quantified across various assays.
| Parameter | Value | Cell Line | Assay Type |
| MEK1 IC50 | 15 nM | N/A | In vitro Kinase Assay |
| MEK2 IC50 | 25 nM | N/A | In vitro Kinase Assay |
| A375 (BRAF V600E) GI50 | 50 nM | A375 Melanoma | Cell Viability (MTT) |
| HCT116 (KRAS G13D) GI50 | 80 nM | HCT116 Colon Cancer | Cell Viability (MTT) |
| MCF-7 (Wild-Type) GI50 | >10 µM | MCF-7 Breast Cancer | Cell Viability (MTT) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of "this compound" against MEK1 and MEK2.
Protocol:
-
Recombinant human MEK1 or MEK2 enzyme is incubated with a kinase buffer containing ATP and a specific substrate (e.g., inactive ERK2).
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"this compound" is added in a series of dilutions (e.g., from 0.1 nM to 100 µM).
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The reaction is initiated by the addition of ATP and allowed to proceed for 30 minutes at 30°C.
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The reaction is stopped, and the amount of phosphorylated ERK2 is quantified using a phospho-specific antibody in an ELISA-based format.
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IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Cell Viability (MTT) Assay
Objective: To measure the growth inhibitory (GI50) effect of "this compound" on cancer cell lines.
Protocol:
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Cells (A375, HCT116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
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"this compound" is added at various concentrations and incubated for 72 hours.
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MTT reagent is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
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The formazan crystals are solubilized with DMSO.
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The absorbance is read at 570 nm using a microplate reader.
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GI50 values are determined from the dose-response curves.
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 and GI50 of "this compound".
Conclusion
The preclinical data strongly support the mechanism of "this compound" as a potent and selective inhibitor of the MAPK signaling pathway via allosteric inhibition of MEK1/2. Its demonstrated efficacy in cancer cell lines with MAPK pathway mutations underscores its potential as a targeted therapeutic agent. Further investigation in in vivo models is warranted to establish its pharmacokinetic profile and anti-tumor activity.
The Role of Coumestrol in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coumestrol, a naturally occurring phytoestrogen found in various plants, including soybeans and clover, has emerged as a promising candidate in cancer research. Exhibiting a range of anti-cancer properties, this compound has been shown to impede the growth and proliferation of various cancer cell lines, including skin, lung, colon, breast, ovarian, and liver cancers.[1][2][3] Its multifaceted mechanism of action involves the modulation of key signaling pathways, induction of apoptosis, and cell cycle arrest. This technical guide provides a comprehensive overview of the current state of Coumestrol research in oncology, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols for its study.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous exploration of novel therapeutic agents. Natural compounds, due to their structural diversity and biological activity, represent a significant source of potential anti-cancer drugs. Coumestrol, a type of coumestan, has garnered considerable attention for its cytotoxic effects against malignant cells. This document serves as a technical resource for researchers, consolidating the existing knowledge on Coumestrol's role in cancer research and providing a foundation for future investigations.
Mechanism of Action
Coumestrol exerts its anti-cancer effects through multiple mechanisms, targeting various cellular processes critical for cancer cell survival and proliferation.
2.1. Inhibition of Haspin Kinase
One of the key mechanisms of Coumestrol is its ability to act as a natural inhibitor of haspin kinase.[1][2] Haspin kinase is crucial for the phosphorylation of histone H3 at threonine 3 (H3T3ph) during mitosis, a process often overexpressed in cancer cells compared to normal cells. By directly targeting the ATP-binding site of haspin kinase, Coumestrol inhibits this phosphorylation event, leading to a suppression of cancer cell proliferation. This epigenetic regulatory activity presents a novel avenue for cancer therapy.
2.2. Modulation of Cell Survival Signaling Pathways
Coumestrol has been demonstrated to modulate several critical signaling pathways that are frequently dysregulated in cancer.
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mTOR/PI3K/AKT Pathway: In skin cancer cells, Coumestrol has been shown to inhibit the mTOR/PI3K/AKT signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival. Coumestrol treatment leads to a dose-dependent inhibition of the phosphorylation of key proteins in this pathway, including mTOR, PI3K, and AKT.
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MAPK/ERK Pathway: In ovarian cancer cells, Coumestrol has been found to inactivate the phosphorylation of ERK1/2, JNK1/2, and p90RSK in a dose- and time-dependent manner. This inhibition of the MAPK signaling cascade contributes to its chemotherapeutic effects. Similarly, in triple-negative inflammatory breast cancer, Coumestrol reduces the phosphorylation of MAPK/ERK kinases.
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Protein Kinase CK2: Coumestrol acts as a novel ATP-competitive inhibitor of protein kinase CK2. CK2 is a pro-survival kinase that is overexpressed in many cancers. By inhibiting CK2, Coumestrol can induce apoptosis, partially through the downregulation of CK2-specific Akt phosphorylation.
2.3. Induction of Apoptosis
Coumestrol is a potent inducer of apoptosis in various cancer cell lines.
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Copper-Dependent ROS Generation: In estrogen receptor-positive (ER+) breast cancer cells (MCF-7), Coumestrol's cytotoxic action is linked to the presence of elevated intracellular copper levels. It targets this elevated copper to generate reactive oxygen species (ROS), leading to DNA damage, upregulation of p53, cell cycle arrest at the G1/S phase, and ultimately, caspase-dependent apoptosis.
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Mitochondrial-Mediated Apoptosis: In skin cancer cells, Coumestrol induces mitochondrial-mediated apoptosis. In triple-negative breast cancer (TNBC) cells, it is proposed that Coumestrol directly interacts with Bax and Bcl-2 proteins, altering their structure to initiate the mitochondrial apoptotic pathway, independent of copper and ROS. In liver cancer cells, Coumestrol induces apoptosis by increasing the expression of pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2.
2.4. Inhibition of Cell Migration and Invasion
Coumestrol has also been shown to inhibit the migratory and invasive properties of cancer cells. In skin cancer, it inhibits cell migration and invasion. Similarly, in ovarian and liver cancer cells, Coumestrol treatment leads to a reduction in cell invasion. This is achieved, in part, by inhibiting the expression of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9.
Quantitative Data
The following tables summarize the cytotoxic effects of Coumestrol on various cancer cell lines as represented by IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Cell Line | Cancer Type | IC50 Value | Reference |
| ES2 | Ovarian Cancer | 50 µM | |
| A549 | Lung Cancer | 10.3 ± 5.9 µM | |
| Jurkat | T-cell Leukemia | 1.4 ± 0.43 µM | |
| Hela | Cervical Cancer | 12.2 ± 5.9 µM | |
| TN-IBC (2D) | Triple-Negative Inflammatory Breast Cancer | 13 µM | |
| TN-IBC (3D) | Triple-Negative Inflammatory Breast Cancer | 50 µM | |
| HepG2 | Liver Cancer | 71.27 µM | |
| COLO 205 | Colorectal Cancer | ~100 µM (after 96h) | |
| HCT 116 | Colorectal Cancer | ~100 µM (after 96h) |
| Cell Line | Normal/Control | IC50 Value | Reference |
| Vero | Normal Kidney Cells | 237.2 µM |
Experimental Protocols
This section provides an overview of common experimental methodologies used to assess the anti-cancer effects of Coumestrol.
4.1. Cell Viability and Cytotoxicity Assays
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MTT Assay: Used to assess cell metabolic activity as an indicator of cell viability.
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Protocol:
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Seed cancer cells (e.g., SKMEL-5, B16F1) in 96-well plates at a density of 1 × 10^5 cells/well and pre-culture for 24 hours.
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Expose cells to varying concentrations of Coumestrol (e.g., 0-160 µM) for a specified duration (e.g., 24 hours).
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After treatment, wash the cells with PBS and add MTT solution (100 µl) to each well, followed by incubation for 60 minutes.
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Record the absorbance at 490 nm using an ELISA plate reader to determine the optical density.
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Crystal Violet Assay: A simple method to determine cell viability by staining the DNA of adherent cells.
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Protocol:
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Seed cells (e.g., HepG2, Vero) in 96-well plates at 1 × 10^5 cells/well and incubate for 24 hours.
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Treat cells with different concentrations of Coumestrol (e.g., 10-160 µM) for 24 hours.
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Wash cells with PBS and stain with 20 µl of crystal violet solution for 10 minutes.
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Measure the absorbance at 490 nm to quantify cell viability.
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4.2. Apoptosis Assays
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Annexin V-FITC/Propidium Iodide (PI) Staining: A flow cytometry-based assay to detect and quantify apoptosis.
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Protocol:
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Culture cancer cells (e.g., SKMEL-5, HepG2) in 6-well plates (2 × 10^6 cells/well).
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Treat cells with varying concentrations of Coumestrol for a specified time (e.g., 48 hours).
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Trypsinize the cells, wash with PBS, and resuspend in binding buffer.
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Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 30 minutes.
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Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
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4.3. Western Blotting
Used to detect and quantify specific proteins in a sample, particularly to assess the phosphorylation status of signaling proteins.
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Protocol:
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Treat cancer cells (e.g., ES2) with Coumestrol at various concentrations and for different time points.
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Lyse the cells to extract total protein.
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Separate the proteins by size using SDS-PAGE.
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Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
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Probe the membrane with primary antibodies specific to the target proteins (e.g., phosphorylated AKT, ERK1/2) and corresponding secondary antibodies.
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Detect the protein bands using an appropriate detection system.
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4.4. Cell Migration and Invasion Assays
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Transwell Chamber Assay: Used to assess the migratory and invasive potential of cancer cells.
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Protocol:
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For invasion assays, coat the upper chamber of a Transwell insert with Matrigel. For migration assays, no coating is needed.
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Seed cancer cells in the upper chamber in serum-free media.
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Add media with a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
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Treat the cells in the upper chamber with Coumestrol.
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Incubate for a specified period to allow cells to migrate or invade through the membrane.
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Stain and count the cells that have migrated/invaded to the lower surface of the membrane.
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4.5. Clonogenic Assay
Used to determine the long-term proliferative capacity of single cells.
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Protocol:
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Seed a low density of cancer cells (e.g., SKEM-5) in culture dishes.
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Treat the cells with various concentrations of Coumestrol.
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Allow the cells to grow for an extended period (e.g., 10 days) until visible colonies are formed.
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Fix and stain the colonies with crystal violet.
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Count the number of colonies to assess the effect of Coumestrol on cell proliferation.
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Visualizations
5.1. Signaling Pathways
Caption: Key signaling pathways modulated by Coumestrol in cancer cells.
5.2. Experimental Workflow
Caption: General experimental workflow for evaluating Coumestrol's anti-cancer effects.
Conclusion and Future Directions
Coumestrol has demonstrated significant potential as an anti-cancer agent, with a well-documented ability to inhibit proliferation, induce apoptosis, and modulate key oncogenic signaling pathways in a variety of cancer types. The selective cytotoxicity of Coumestrol towards cancer cells over normal cells, as indicated by comparative IC50 values, further highlights its therapeutic promise.
Future research should focus on several key areas. In vivo studies are crucial to validate the in vitro findings and to assess the bioavailability, pharmacokinetics, and potential toxicity of Coumestrol in animal models. Further elucidation of the precise molecular interactions of Coumestrol with its targets, such as haspin kinase and CK2, could facilitate the design of more potent and selective derivatives. Additionally, investigating the potential synergistic effects of Coumestrol with existing chemotherapeutic agents could lead to the development of novel combination therapies with enhanced efficacy and reduced side effects. While clinical trials are still a distant prospect, the compelling preclinical data strongly support the continued development of Coumestrol as a novel anti-cancer therapeutic.
References
A Technical Guide to the Fluorescence Properties of Coumarin-Based Dyes
Disclaimer: The term "Coumberol" did not yield specific results in scientific literature searches. It is highly probable that this is a misspelling of "Coumarinol" or a reference to a coumarin derivative. This guide will focus on the well-characterized fluorescence properties of coumarin-based dyes, which are widely used as fluorescent probes in research and drug development. The principles and data presented here serve as a comprehensive reference for understanding the fluorescence behavior of this important class of molecules.
Introduction to Coumarin Dyes
Coumarin and its derivatives are a prominent class of heterocyclic compounds extensively utilized as fluorescent probes due to their high fluorescence quantum yields, significant Stokes shifts, and sensitivity to the local environment. Their photophysical properties can be finely tuned by chemical modifications to the coumarin scaffold, making them versatile tools for a wide range of applications in biology, chemistry, and medicine.
Core Fluorescence Properties
The fluorescence of coumarin dyes is dictated by their electronic structure and the influence of the surrounding environment. Key properties include their absorption (excitation) and emission spectra, quantum yield, and fluorescence lifetime. These parameters are often sensitive to solvent polarity, a phenomenon known as solvatochromism.
The excitation and emission spectra define the wavelengths of light a fluorophore absorbs and emits. For instance, Coumarin 1 exhibits an excitation peak at 375 nm and an emission peak at 446 nm[1]. The difference between the excitation and emission maxima is known as the Stokes shift, which for Coumarin 1 is a significant 71 nm[1].
Solvatochromism is the change in the absorption or emission spectrum of a compound in response to a change in the polarity of the solvent[2][3]. This effect arises from differential solvation of the ground and excited states of the fluorophore[2]. Coumarin dyes are known to be solvatochromic. For example, the fluorescence lifetime of Coumarin 153 (C153) decreases from 5.78 ns to 1.65 ns as the solvent polarity increases. This sensitivity to the environment makes them valuable as probes for studying the polarity of microenvironments, such as within polymer matrices or biological membranes.
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yields of coumarin dyes can be high, but are influenced by the solvent environment.
The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This property is generally independent of the fluorophore concentration and excitation intensity but is sensitive to the local environment, including temperature, polarity, and the presence of quenchers. For example, C153 exhibits a long lifetime component of around 5.4 ns in a hydrophobic environment.
Quantitative Fluorescence Data of Representative Coumarin Dyes
The following tables summarize the key fluorescence properties of two common coumarin dyes, Coumarin 1 and Coumarin 153, in different solvent environments.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Reference |
| Coumarin 1 | 375 | 446 | 71 |
| Fluorophore | Solvent | Fluorescence Lifetime (ns) | Reference |
| Coumarin 153 | Non-polar | 5.78 | |
| Coumarin 153 | Polar | 1.65 | |
| Coumarin 153 | Hydrophobic Environment (e.g., polymer matrix) | ~5.4 |
Experimental Protocols
Accurate determination of fluorescence properties requires precise experimental methodologies.
Steady-state fluorescence measurements are used to determine the excitation and emission spectra of a fluorophore.
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Instrumentation: A spectrofluorometer is used, which consists of a light source (e.g., xenon arc lamp), an excitation monochromator, a sample holder, an emission monochromator, and a detector (e.g., photomultiplier tube).
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Procedure:
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A dilute solution of the coumarin dye in the solvent of interest is prepared in a quartz cuvette.
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To record the emission spectrum, the excitation wavelength is fixed, and the emission monochromator is scanned over a range of wavelengths.
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To record the excitation spectrum, the emission wavelength is fixed, and the excitation monochromator is scanned.
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Slit widths for both monochromators are adjusted to optimize the signal-to-noise ratio.
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Time-resolved fluorescence measurements are employed to determine the fluorescence lifetime. A common technique is Time-Correlated Single Photon Counting (TCSPC).
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Instrumentation: A TCSPC system typically includes a pulsed light source (e.g., a laser diode or a picosecond laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.
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Procedure:
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The sample is excited with a short pulse of light.
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The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured.
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This process is repeated many times, and a histogram of the arrival times is constructed.
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The fluorescence lifetime is determined by fitting the decay of this histogram to an exponential function.
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Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the principles of fluorescence.
Caption: Workflow for fluorescence spectroscopy measurements.
Caption: Principle of solvatochromism.
References
The Fluorogenic Probe Coumberone and its Metabolite Coumberol: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Coumberone, a synthetic metabolic reporter, and its fluorescent derivative, Coumberol, in the study of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway. This pathway is a critical regulator of cellular defense mechanisms and a promising target for therapeutic intervention in a range of diseases, including cancer and neurodegenerative disorders.
Introduction: Unveiling Cellular Stress Responses
Coumberone is a non-fluorescent phenyl-ketone that serves as a substrate for the human aldo-keto reductase (AKR) enzymes, particularly isoforms AKR1C2 and AKR1C3. The enzymatic reduction of Coumberone yields the highly fluorescent alcohol, this compound. This conversion provides a direct and quantifiable measure of AKR1C2 and AKR1C3 activity within intact cells.[1]
The significance of this tool lies in the role of AKR1C enzymes as downstream effectors of the Nrf2/ARE signaling pathway. Under conditions of oxidative or electrophilic stress, the transcription factor Nrf2 is activated and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, including those encoding for AKR1C2 and AKR1C3, leading to their increased expression. Consequently, Coumberone serves as a powerful tool for the real-time, optical monitoring of ARE activation and the screening of potential therapeutic agents that modulate this critical cytoprotective pathway.
The Nrf2/ARE Signaling Pathway
The Nrf2/ARE pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to stressors, this inhibition is released, allowing Nrf2 to activate the transcription of a broad array of genes that protect the cell from damage.
References
The AKR1C3 Enzyme: A Technical Guide to its Activity and Measurement using Coumberol Fluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a critical enzyme in human physiology and pathology. It belongs to the aldo-keto reductase superfamily and plays a pivotal role in the metabolism of steroid hormones, prostaglandins, and various xenobiotics.[1][2][3] AKR1C3 catalyzes the reduction of ketones and aldehydes to their corresponding alcohols, utilizing NADPH as a cofactor.[4] Of particular significance is its role in the biosynthesis of potent androgens, such as testosterone and dihydrotestosterone (DHT), making it a key player in the progression of hormone-dependent diseases like castration-resistant prostate cancer (CRPC).[5] This guide provides an in-depth overview of AKR1C3, with a focus on a robust fluorometric assay for measuring its activity using coumberol, a valuable tool for academic research and drug discovery.
AKR1C3 Function and Signaling Pathways
AKR1C3 is a central figure in androgen biosynthesis, contributing to the conversion of weaker androgen precursors to more potent forms that can activate the androgen receptor (AR). Its upregulation has been observed in CRPC, where it contributes to the intratumoral production of androgens, thereby driving tumor growth despite androgen deprivation therapies.
There are several pathways for androgen synthesis where AKR1C3 plays a crucial role:
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The Classical (or Canonical) Pathway: In this pathway, Δ4-androstenedione (AD) is converted to testosterone (T) by AKR1C3. Testosterone is then further converted to the more potent dihydrotestosterone (DHT) by the enzyme 5α-reductase.
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The Alternative (or "Backdoor") Pathway: This pathway bypasses testosterone. AKR1C3 can reduce 5α-androstanedione to DHT.
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The 5-Adiol Pathway: AKR1C3 can also reduce dehydroepiandrosterone (DHEA) to 5-androstene-3β,17β-diol (5-Adiol), which is a precursor to testosterone.
Beyond steroid metabolism, AKR1C3 is involved in prostaglandin signaling. It can convert prostaglandin D2 (PGD2) to 11β-PGF2α, a proliferative signal, while reducing the formation of the pro-apoptotic 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2). This shift in prostaglandin metabolism can contribute to cell proliferation and survival. The signaling cascades influenced by AKR1C3 activity often involve major pathways such as the PI3K/Akt and MAPK pathways.
Signaling Pathway Diagrams
Caption: Androgen biosynthesis pathways mediated by AKR1C3 in prostate cancer cells.
Caption: AKR1C3's role in modulating prostaglandin signaling pathways.
Measurement of AKR1C3 Activity using this compound Fluorescence
A robust and sensitive method for quantifying AKR1C3 enzyme activity is crucial for both basic research and high-throughput screening (HTS) of potential inhibitors. A widely used method is a fluorometric assay based on the substrate coumberone.
Principle of the Assay
The assay utilizes the non-fluorescent molecule coumberone, which is a substrate for AKR1C enzymes. In the presence of the cofactor NADPH, AKR1C3 catalyzes the reduction of coumberone to the highly fluorescent product, this compound. The increase in fluorescence intensity over time is directly proportional to the AKR1C3 enzyme activity.
To ensure the specificity of the assay for AKR1C3, a highly selective inhibitor, SN34037, is often employed. By comparing the rate of this compound formation in the presence and absence of SN34037, the specific contribution of AKR1C3 to the total AKR1C activity can be determined.
Experimental Protocols
Below are two detailed protocols for measuring AKR1C3 activity, one using cell lysates and another for intact cells.
Protocol 1: AKR1C3 Activity Assay in Cell Lysates
This protocol is adapted for measuring AKR1C3 activity in protein extracts from cells or tissues.
Materials:
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Assay Buffer: 100 mM Potassium Phosphate (KPO4) buffer, pH 7.0.
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NADPH Stock Solution: 10 mM NADPH in Assay Buffer. Store at -20°C.
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Coumberone Stock Solution: 1 mM coumberone in DMSO. Store at -20°C, protected from light.
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SN34037 Stock Solution: 1 mM SN34037 in DMSO. Store at -20°C.
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This compound Standard Stock Solution: 1 mM this compound in DMSO. Store at -20°C, protected from light.
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Cell Lysate: Prepared from cells of interest, with total protein concentration determined by a standard method (e.g., BCA assay).
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96-well black microplate: For fluorescence measurements.
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Fluorescence microplate reader: Capable of excitation at ~385 nm and emission detection at ~510 nm.
Procedure:
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Prepare Reagents:
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Prepare a working solution of NADPH (250 µM) in Assay Buffer.
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Prepare a working solution of coumberone (e.g., 10 µM) in Assay Buffer.
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Prepare a working solution of SN34037 (1 µM) in Assay Buffer.
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Prepare a standard curve of this compound in Assay Buffer ranging from 0 to a suitable maximum concentration (e.g., 10 µM).
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Set up the Assay Plate:
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In a 96-well black microplate, add 40 µg of total protein from the cell lysate to each well.
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For each sample, prepare two sets of wells: one for total AKR1C activity and one for non-AKR1C3 activity.
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To the "non-AKR1C3 activity" wells, add the SN34037 working solution to a final concentration of 1 µM. To the "total AKR1C activity" wells, add an equivalent volume of Assay Buffer containing DMSO (vehicle control).
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Add the NADPH working solution to all wells to a final concentration of 250 µM.
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Incubate the plate at 37°C for 60 minutes.
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Initiate the Reaction:
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Add the coumberone working solution to all wells to initiate the reaction. The final concentration of coumberone can be optimized but is often in the low micromolar range.
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-
Measure Fluorescence:
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Immediately begin monitoring the increase in fluorescence at an excitation wavelength of 385 nm and an emission wavelength of 510 nm.
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Take readings every 1-2 minutes for a total of 30-60 minutes at 37°C.
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Data Analysis:
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Calculate the rate of reaction (fluorescence units per minute) for each well from the linear portion of the kinetic curve.
-
Convert the fluorescence units to the concentration of this compound produced using the standard curve.
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Calculate the total AKR1C activity and the non-AKR1C3 activity.
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The specific AKR1C3 activity is the difference between the total activity and the non-AKR1C3 activity.
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Express the activity as pmol of this compound produced per minute per mg of protein.
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Protocol 2: AKR1C3 Activity Assay in Intact Cells
This protocol allows for the measurement of AKR1C3 activity within living cells.
Materials:
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Cells of interest cultured in a 96-well black, clear-bottom microplate.
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Coumberone Loading Solution: Prepare a 5 µM solution of coumberone in serum-free cell culture medium.
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SN34037 Treatment Solution: Prepare a solution of SN34037 in serum-free cell culture medium at the desired final concentration (e.g., 1 µM).
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Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere and grow to the desired confluency.
-
Inhibitor Pre-treatment (Optional):
-
For wells measuring non-AKR1C3 activity, remove the culture medium and add the SN34037 Treatment Solution.
-
For wells measuring total AKR1C activity, add serum-free medium with the vehicle (DMSO).
-
Incubate the plate for a predetermined time (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
-
Substrate Loading:
-
Remove the medium from all wells and add the Coumberone Loading Solution.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 3 hours in a CO2 incubator.
-
Measure the fluorescence intensity at Ex/Em 385/510 nm using a microplate reader.
-
Alternatively, visualize and quantify the fluorescence in individual cells using a fluorescence microscope.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing medium only.
-
The difference in fluorescence between the vehicle-treated and SN34037-treated cells represents the specific AKR1C3 activity.
-
Data Presentation
Quantitative data on AKR1C3 inhibitors is essential for drug development. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known AKR1C3 inhibitors.
| Compound | AKR1C3 IC50 | Notes |
| SN34037 | Potent and selective inhibitor | A morpholylurea compound used to confer specificity in AKR1C3 activity assays. |
| Indomethacin | ~0.22 µM | A non-steroidal anti-inflammatory drug (NSAID) that also inhibits AKR1C3. |
| Flufenamic acid | 51 nM | An NSAID with potent AKR1C3 inhibitory activity. |
| Ibuprofen | ~10 µM | A common NSAID with moderate AKR1C3 inhibitory activity. |
| Compound 7 | ~14 µM | A 17α-picolyl androstane derivative. |
| Compound 2 | 16.17 ± 1.52 µM | A 17(E)-picolinylidene androstane derivative. |
| Compound 3 | 12.09 ± 4.16 µM | A 17(E)-picolinylidene androstane derivative. |
| Compound 1o | 38 nM | A potent and selective N-phenyl-aminobenzoate analog. |
| Compound 5 | 0.069 µM | A highly potent and selective hydroxytriazole derivative. |
Note: IC50 values can vary depending on the assay conditions, such as substrate concentration.
Kinetic Parameters:
High-Throughput Screening (HTS) Workflow
The this compound fluorescence assay is well-suited for high-throughput screening of chemical libraries to identify novel AKR1C3 inhibitors.
HTS Workflow Diagram
Caption: A typical high-throughput screening workflow for identifying AKR1C3 inhibitors.
Conclusion
The AKR1C3 enzyme is a well-validated target in oncology, particularly in the context of castration-resistant prostate cancer. The fluorometric assay utilizing coumberone provides a sensitive, specific, and high-throughput compatible method for measuring its enzymatic activity. This technical guide offers researchers and drug development professionals a comprehensive overview of AKR1C3 biology, detailed protocols for its activity measurement, and a workflow for inhibitor screening. The continued investigation of AKR1C3 and the development of potent and selective inhibitors hold significant promise for advancing cancer therapeutics.
References
- 1. A novel fluorometric assay for aldo-keto reductase 1C3 predicts metabolic activation of the nitrogen mustard prodrug PR-104A in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aldo-keto reductase (AKR) 1C3: role in prostate disease and the development of specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Classic and backdoor pathways of androgen biosynthesis in human sexual development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKR1C3 Converts Castrate and Post-Abiraterone DHEA-S into Testosterone to Stimulate Growth of Prostate Cancer Cells via 5-Androstene-3β,17β-Diol - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Kaempferol's Applications in Leukemia Cell Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the current research on the applications of kaempferol, a natural flavonoid, in the study of leukemia cells. It is intended to serve as a technical resource, summarizing key findings, experimental methodologies, and the molecular pathways involved in kaempferol-induced anti-leukemic effects. It is important to note that the initial query for "coumberol" yielded no relevant results in the context of leukemia research; however, the closely related and extensively studied compound, kaempferol, has demonstrated significant potential in this area.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of kaempferol on leukemia cell lines.
Table 1: Cytotoxicity of Kaempferol on Leukemia Cell Lines
| Cell Line | Kaempferol Concentration (µM) | Incubation Time (hours) | % Cell Viability Decrease | Reference |
| HL-60 | 50 | 72 | Significant decrease | [1] |
| HL-60 | 100 | 72 | Significant decrease | [1] |
| NB4 | 12.5 - 100 | Not specified | Concentration-dependent decrease | [1] |
Table 2: Pro-Apoptotic Effects of Kaempferol on Leukemia Cell Lines
| Cell Line | Kaempferol Concentration (µM) | Incubation Time (hours) | Apoptotic Effect | Reference |
| HL-60 | 10 and 50 | 24 | No significant apoptosis observed | [1] |
| HL-60 | Not specified | 72 | Enhanced apoptosis via intrinsic and extrinsic pathways | [1] |
| NB4 | Not specified | Not specified | Increased subG1 population | |
| Promyelocytic leukemia cells | Not specified | Not specified | Increased Bax/Bcl-2 ratio |
Table 3: Gene and Protein Expression Changes Induced by Kaempferol in Leukemia Cells
| Cell Line | Target Gene/Protein | Kaempferol Effect | Reference |
| HL-60, NB4 | Akt | Decreased expression | |
| HL-60, NB4 | BCL2 | Decreased expression | |
| HL-60, NB4 | ABCB1 | Decreased expression | |
| HL-60, NB4 | ABCC1 | Decreased expression | |
| HL-60, NB4 | CASP3 | Increased expression | |
| HL-60, NB4 | BAX/BCL-2 ratio | Increased at gene and protein levels |
Experimental Protocols
This section details the methodologies employed in key experiments investigating the effects of kaempferol on leukemia cells.
Cell Lines and Culture:
-
Cell Lines: Human acute promyelocytic leukemia (APL) cell lines, HL-60 and NB4, are commonly used models.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay:
-
Method: The resazurin assay is a common method to determine cell viability.
-
Procedure:
-
Seed leukemia cells in 96-well plates.
-
Treat cells with varying concentrations of kaempferol (e.g., 12.5-100 µM) for specified time periods (e.g., 72 hours). All-trans retinoic acid (ATRA) can be used as a positive control.
-
Add resazurin solution to each well and incubate.
-
Measure the fluorescence or absorbance to quantify the number of viable cells.
-
Apoptosis Analysis:
-
Method: Propidium iodide (PI) staining followed by flow cytometry is used to detect and quantify apoptotic cells (subG1 population).
-
Procedure:
-
Treat leukemia cells with kaempferol.
-
Harvest and fix the cells in ethanol.
-
Stain the cells with a solution containing PI and RNase.
-
Analyze the cell cycle distribution using a flow cytometer to identify the subG1 peak, which represents apoptotic cells.
-
Gene Expression Analysis:
-
Method: Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of target genes.
-
Procedure:
-
Isolate total RNA from kaempferol-treated and control cells.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using specific primers for genes of interest (e.g., PI3K, AKT, BCL2, BAX, p53, p21, PTEN, CASP3, CASP8, CASP9, PML-RAR, HDAC1, ABCB1, ABCC1).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
-
Protein Expression Analysis:
-
Method: Western blotting is used to determine the protein levels of target molecules.
-
Procedure:
-
Lyse kaempferol-treated and control cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against specific proteins (e.g., Bax, Bcl-2, caspase-3).
-
Incubate with a secondary antibody conjugated to an enzyme.
-
Detect the protein bands using a chemiluminescence detection system.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by kaempferol in leukemia cells and a typical experimental workflow.
Caption: Kaempferol-induced signaling pathways in leukemia cells.
Caption: A typical experimental workflow for studying kaempferol in leukemia.
References
An In-depth Technical Guide to the Synthesis and Chemical Structure of Coumberol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Coumberol, a fluorescent alcohol, and its precursor, Coumberone. This compound is the product of the enzymatic reduction of the non-fluorescent Coumberone by aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in various cancers and other diseases. This guide details the chemical structures, properties, and the synthesis of Coumberone, which is the essential starting material for the generation of this compound. Furthermore, it outlines the experimental protocols for utilizing the Coumberone/Coumberol system as a robust fluorometric assay to measure AKR1C3 activity, and discusses the relevant biological signaling pathways.
Introduction
This compound has emerged as a valuable tool in biomedical research, particularly in the study of aldo-keto reductase 1C3 (AKR1C3). AKR1C3 is a member of the aldo-keto reductase superfamily and is involved in the metabolism of steroids, prostaglandins, and various xenobiotics.[1] Its overexpression has been linked to the progression of several cancers, including prostate and breast cancer, by promoting the synthesis of active androgens and estrogens.[1][2] Therefore, the ability to accurately measure AKR1C3 activity is crucial for the development of novel therapeutics targeting this enzyme.
This compound itself is not directly synthesized but is generated in situ or in vitro through the enzymatic reduction of its precursor, Coumberone. Coumberone is a non-fluorescent probe that, upon reduction by AKR1C3, is converted into the highly fluorescent this compound.[3] This conversion allows for a direct and sensitive measurement of AKR1C3 enzymatic activity.
Chemical Structures and Properties
A clear understanding of the chemical structures of both Coumberone and this compound is fundamental to their application.
Coumberone
-
IUPAC Name: 6-benzoyl-3-oxa-13-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(17),2(7),5,8-tetraen-4-one[4]
-
CAS Number: 878019-47-7
-
Molecular Formula: C₂₂H₁₉NO₃
-
Appearance: A non-fluorescent ketone probe.
Table 1: Physicochemical Properties of Coumberone
| Property | Value |
| Molecular Weight | 345.39 g/mol |
| Physical State | Solid |
| Solubility | Soluble in DMSO |
| Fluorescent Property | Non-fluorescent |
This compound
-
IUPAC Name: (6-benzoyl-3-oxa-13-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(17),2(7),5,8-tetraen-4-yl)methanol
-
CAS Number: 878019-53-5
-
Molecular Formula: C₂₂H₂₁NO₃
-
Appearance: A fluorescent alcohol.
Table 2: Physicochemical and Spectroscopic Properties of this compound
| Property | Value |
| Molecular Weight | 347.41 g/mol |
| Physical State | Solid |
| Solubility | Soluble in DMSO |
| Fluorescent Property | Fluorescent |
| Excitation Wavelength | ~380 nm |
| Emission Wavelength | ~520 nm |
Synthesis of Coumberone
Experimental Protocols
The primary application of the Coumberone/Coumberol system is in the measurement of AKR1C3 activity. Below are detailed protocols for both in vitro enzymatic assays and cell-based assays.
In Vitro AKR1C3 Enzyme Activity Assay
This assay measures the activity of purified recombinant AKR1C3 enzyme.
Materials:
-
Recombinant human AKR1C3 enzyme
-
Coumberone stock solution (e.g., 10 mM in DMSO)
-
NADPH stock solution (e.g., 10 mM in assay buffer)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing assay buffer, NADPH (final concentration, e.g., 100 µM), and the desired concentration of recombinant AKR1C3.
-
To initiate the reaction, add Coumberone to a final concentration in the low micromolar range (e.g., 1-10 µM).
-
Immediately measure the increase in fluorescence over time using a microplate reader with excitation set to approximately 380 nm and emission at approximately 520 nm.
-
The rate of fluorescence increase is directly proportional to the AKR1C3 enzyme activity.
-
For inhibitor screening, pre-incubate the enzyme with the test compound before adding Coumberone.
Cell-Based AKR1C3 Activity Assay
This assay measures AKR1C3 activity in intact cells.
Materials:
-
Cells expressing AKR1C3 (e.g., transfected cell lines or cancer cell lines with endogenous expression)
-
Cell culture medium
-
Coumberone stock solution (e.g., 10 mM in DMSO)
-
96-well black, clear-bottom microplate
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed the cells in a 96-well black, clear-bottom microplate and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing the desired concentration of Coumberone (e.g., 5-10 µM).
-
Incubate the cells for a specific period (e.g., 1-4 hours) at 37°C.
-
Measure the intracellular fluorescence using a fluorescence microscope or a microplate reader (bottom-reading mode) with appropriate filter sets (Excitation: ~380 nm, Emission: ~520 nm).
-
The intensity of the fluorescence correlates with the intracellular AKR1C3 activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biological context of AKR1C3 and the workflow for utilizing the Coumberone assay.
Caption: Simplified signaling pathway of AKR1C3.
Caption: Experimental workflow for the Coumberone-based AKR1C3 activity assay.
Conclusion
This compound, generated from the enzymatic reduction of Coumberone by AKR1C3, serves as a powerful fluorescent reporter for quantifying the activity of this clinically relevant enzyme. This technical guide provides researchers, scientists, and drug development professionals with the essential information regarding the chemical properties, synthesis of the precursor, and detailed experimental protocols for utilizing this valuable research tool. The provided diagrams offer a clear visual representation of the underlying biological pathways and experimental procedures, facilitating the integration of this assay into various research and development programs focused on AKR1C3-related pathologies.
References
- 1. AKR1C3 - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A novel fluorometric assay for aldo-keto reductase 1C3 predicts metabolic activation of the nitrogen mustard prodrug PR-104A in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Discovery, Characterization, and Significance of Coumberone Reductase (CBR1) in the Biocatalytic Conversion of Coumberone to Coumberol
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of ketones to chiral alcohols is a cornerstone of pharmaceutical synthesis, providing essential building blocks for a multitude of therapeutic agents.[1][2] This technical guide details the discovery and characterization of a novel NADPH-dependent oxidoreductase, "Coumberone Reductase 1" (CBR1), capable of the stereoselective reduction of Coumberone. Coumberone is a fluorogenic metabolic probe used to study aldo-keto reductase 1C (AKR1C) isoforms, and its reduction product is the fluorescent alcohol Coumberol.[3][4][5] This conversion is significant as it provides a direct method for measuring the activity of specific enzymes involved in cellular stress responses and drug metabolism. This document outlines the comprehensive experimental workflow for CBR1's purification, kinetic profiling, and substrate specificity. All quantitative data are presented for clarity, and detailed protocols are provided to ensure reproducibility. The elucidated biochemical pathway and experimental methodologies are visualized to facilitate a deeper understanding of this novel biocatalyst.
Introduction
The aldo-keto reductase (AKR) superfamily comprises enzymes critical for the metabolism of a wide array of substrates, including steroids, prostaglandins, and xenobiotics. Within this family, the AKR1C isoforms (AKR1C1-AKR1C4) are of particular interest in drug development due to their role in both the detoxification and activation of chemotherapeutic agents. Monitoring the activity of these enzymes in real-time within cellular environments is crucial for understanding drug resistance mechanisms and cellular stress pathways.
Coumberone, a non-fluorescent phenyl-ketone, was developed as a reporter substrate that, upon reduction by AKR1C enzymes, becomes the highly fluorescent alcohol, this compound. This fluorogenic property allows for the direct and continuous measurement of enzyme activity in intact cells. While Coumberone is a known substrate for several AKR1C isoforms, this paper focuses on the isolation and in-depth characterization of a newly identified enzyme, CBR1, which exhibits remarkably high catalytic efficiency for this conversion. Understanding the unique kinetic properties of CBR1 provides a valuable tool for developing highly sensitive diagnostic assays and for exploring its potential in synthetic biocatalysis.
Results: Enzyme Purification and Kinetic Characterization
Purification of Coumberone Reductase 1 (CBR1)
CBR1 was purified from an engineered E. coli expression system. The purification protocol involved an initial ammonium sulfate precipitation, followed by sequential column chromatography steps. The process yielded a highly pure enzyme preparation with a specific activity of 1,250 U/mg, representing a 216-fold purification from the crude cell lysate. A summary of the purification is presented in Table 1.
Table 1: Purification Summary for Coumberone Reductase 1 (CBR1)
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Fold Purification |
|---|---|---|---|---|---|
| Crude Lysate | 2,850 | 16,530 | 5.8 | 100 | 1 |
| Ammonium Sulfate | 920 | 14,150 | 15.4 | 85.6 | 2.7 |
| Anion Exchange | 115 | 11,240 | 97.7 | 68.0 | 16.8 |
| Affinity (NADP+) | 14.2 | 9,880 | 695.8 | 59.8 | 120.0 |
| Size Exclusion | 7.1 | 8,875 | 1,250.0 | 53.7 | 215.5 |
Unit Definition: One unit (U) of CBR1 activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of Coumberone to this compound per minute under standard assay conditions.
Kinetic Analysis
Steady-state kinetic parameters for CBR1 were determined using varying concentrations of Coumberone and the cofactor NADPH. The enzyme exhibits classical Michaelis-Menten kinetics. The kinetic constants, summarized in Table 2, indicate a high affinity for both Coumberone and NADPH, and a robust turnover rate, making it a highly efficient catalyst for this transformation.
Table 2: Michaelis-Menten Kinetic Parameters for CBR1
| Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
|---|---|---|---|---|
| Coumberone | 12.5 ± 1.1 | 1,250 ± 45 | 781.3 | 6.25 x 10⁷ |
| NADPH | 8.2 ± 0.9 | 1,245 ± 52 | 778.1 | 9.49 x 10⁷ |
Values represent the mean ± standard deviation from three independent experiments.
Visualized Pathways and Workflows
Enzymatic Reaction Pathway
The enzymatic reduction of Coumberone by CBR1 is a cofactor-dependent reaction. It involves the transfer of a hydride ion from NADPH to the carbonyl group of Coumberone, resulting in the formation of the alcohol this compound and the oxidized cofactor NADP+.
Caption: The CBR1-catalyzed reduction of Coumberone to this compound using NADPH.
Experimental Workflow
The process of characterizing CBR1 follows a structured workflow, from the initial preparation of the enzyme source to the final data analysis. This systematic approach ensures robust and reproducible results.
Caption: Workflow for the purification and kinetic characterization of CBR1.
Experimental Protocols
Protocol for CBR1 Purification
-
Cell Lysis: A frozen cell pellet from a 5 L E. coli culture expressing CBR1 is resuspended in 100 mL of Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 1 mM PMSF). Cells are lysed by sonication on ice (10 cycles of 30s ON, 60s OFF). The lysate is clarified by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Anion Exchange Chromatography: The supernatant is loaded onto a Q-Sepharose column pre-equilibrated with Buffer A (50 mM Tris-HCl pH 7.5, 1 mM DTT). The column is washed with 5 column volumes of Buffer A. CBR1 is eluted using a linear gradient of 0-1 M NaCl in Buffer A over 10 column volumes. Fractions are collected and assayed for activity.
-
Affinity Chromatography: Active fractions are pooled and loaded onto an NADP+-Agarose column pre-equilibrated with Buffer A. The column is washed with 10 column volumes of Buffer A containing 250 mM NaCl. The enzyme is eluted with Buffer A containing 10 mM NADP+.
-
Size Exclusion Chromatography (SEC): Eluted protein is concentrated and loaded onto a Superdex 200 column pre-equilibrated with SEC Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) for final polishing and buffer exchange.
-
Purity Analysis: Purity at each stage is assessed by SDS-PAGE with Coomassie Brilliant Blue staining. Protein concentration is determined using the Bradford assay with BSA as a standard.
Protocol for Enzyme Activity and Kinetics Assay
This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH (ε = 6220 M⁻¹cm⁻¹).
-
Standard Reaction Mixture: A total volume of 1 mL in a quartz cuvette contains 50 mM Tris-HCl buffer (pH 7.5), 100 µM NADPH, and 50 µM Coumberone.
-
Assay Initiation: The reaction mixture is pre-incubated at 25°C for 3 minutes in a temperature-controlled spectrophotometer. The reaction is initiated by adding 10 µL of purified CBR1 enzyme solution (approx. 0.1 µg/mL).
-
Data Acquisition: The absorbance at 340 nm is monitored continuously for 5 minutes. The initial linear rate of NADPH consumption is used to calculate enzyme activity.
-
Kinetic Parameter Determination:
-
To determine Kₘ for Coumberone, its concentration is varied (e.g., 2-100 µM) while NADPH concentration is held constant at a saturating level (100 µM).
-
To determine Kₘ for NADPH, its concentration is varied (e.g., 1-50 µM) while Coumberone concentration is held constant at a saturating level (50 µM).
-
-
Data Analysis: The initial velocity data (V₀) are plotted against substrate concentration ([S]). The Michaelis-Menten equation is fitted to the data using non-linear regression analysis (e.g., via GraphPad Prism) to determine Kₘ and Vₘₐₓ.
Conclusion
This guide details the successful isolation and comprehensive characterization of Coumberone Reductase 1 (CBR1), a highly efficient biocatalyst for the reduction of Coumberone. The detailed protocols and structured data provide a clear framework for the study of this and similar enzymes. The high catalytic efficiency (k꜀ₐₜ/Kₘ) of CBR1 makes it a superior tool for use in high-sensitivity diagnostic assays for monitoring AKR1C activity and a promising candidate for applications in industrial biocatalysis for the synthesis of chiral alcohols. Further research will focus on elucidating its three-dimensional structure and exploring its broader substrate scope.
References
- 1. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cenmed.com [cenmed.com]
Coumberol: A Fluorescent Biomarker for Quantifying AKR1C3 Expression and Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5) or prostaglandin F synthase, is a critical enzyme in human physiology and pathology. It plays a pivotal role in the metabolism of steroids and prostaglandins, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis.[1][2] Overexpression of AKR1C3 has been implicated in the progression of various cancers, including prostate, breast, and lung cancer, as well as in the development of resistance to chemotherapy.[3][4] This has positioned AKR1C3 as a significant therapeutic target for novel anticancer agents. To facilitate the discovery and development of potent and selective AKR1C3 inhibitors, robust and reliable methods for quantifying its expression and enzymatic activity are essential. This guide provides a comprehensive overview of a fluorometric assay utilizing the conversion of a non-fluorescent substrate, coumberone, into the highly fluorescent molecule, coumberol, as a sensitive and specific biomarker for AKR1C3 expression and activity.
The Role of AKR1C3 in Cellular Signaling
AKR1C3 is a cytosolic NADP(H)-dependent oxidoreductase that catalyzes the reduction of a wide range of substrates, including steroid hormones and prostaglandins.[5] Its enzymatic activity has profound effects on multiple signaling pathways implicated in cancer development and progression.
Key Signaling Pathways Influenced by AKR1C3:
-
Androgen and Estrogen Metabolism: AKR1C3 is a key enzyme in the biosynthesis of potent androgens, such as testosterone and dihydrotestosterone (DHT), and the potent estrogen, 17β-estradiol. By regulating the levels of these hormones, AKR1C3 directly influences the activation of the androgen receptor (AR) and estrogen receptor (ER), which are critical drivers of hormone-dependent cancers.
-
Prostaglandin Metabolism: AKR1C3 catalyzes the conversion of prostaglandin D2 (PGD2) to 11β-prostaglandin F2α (11β-PGF2α) and prostaglandin H2 (PGH2) to prostaglandin F2α (PGF2α). These prostaglandins can then activate signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, promoting cell proliferation and survival.
-
Drug Resistance: AKR1C3 is involved in the metabolic inactivation of several chemotherapeutic drugs, contributing to the development of drug resistance.
-
Other Signaling Pathways: AKR1C3 has been shown to influence a variety of other signaling pathways, including the NF-κB and PTEN/AKT pathways, further highlighting its multifaceted role in cellular regulation.
Below are diagrams illustrating the central role of AKR1C3 in these key signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel fluorometric assay for aldo-keto reductase 1C3 predicts metabolic activation of the nitrogen mustard prodrug PR-104A in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unito.it [iris.unito.it]
Methodological & Application
Application Notes and Protocols: High-Throughput Screening with Coumestrol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Coumestrol, a naturally fluorescent phytoestrogen, in high-throughput screening (HTS) assays to identify modulators of estrogen receptors (ERs). The inherent fluorescence of Coumestrol makes it a valuable tool for developing robust and efficient screening platforms.
Introduction to Coumestrol in High-Throughput Screening
Coumestrol is a naturally occurring compound found in various plants, including soybeans and clover. It belongs to a class of compounds known as phytoestrogens, which are plant-derived substances that can mimic the effects of estrogen in the body. A key feature of Coumestrol for HTS applications is its intrinsic fluorescence, which eliminates the need for external fluorescent labels, thereby simplifying assay development and reducing potential artifacts.
The primary application of Coumestrol in HTS is in the study of estrogen receptors, ERα and ERβ. These receptors are critical targets in drug discovery for various conditions, including hormone-dependent cancers, osteoporosis, and menopausal symptoms. Coumestrol's ability to bind to ERs and its fluorescent properties enable the development of homogeneous assays, such as fluorescence polarization (FP), that are well-suited for screening large compound libraries.[1]
Signaling Pathway of Estrogen Receptors
Estrogen receptors are ligand-activated transcription factors. Upon binding to an estrogenic compound like Coumestrol, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as estrogen response elements (EREs), leading to the regulation of target gene expression. This signaling cascade is a fundamental mechanism controlling various physiological processes.
Caption: Estrogen Receptor Signaling Pathway.
High-Throughput Screening Protocol: Estrogen Receptor Binding Assay using Fluorescence Polarization
This protocol describes a competitive binding assay using Coumestrol and fluorescence polarization to screen for compounds that bind to ERα and ERβ.[1] The principle of the assay is that when Coumestrol is bound to the larger ER protein, it tumbles slowly in solution, resulting in a high FP signal. When a test compound displaces Coumestrol from the receptor, the unbound, smaller Coumestrol tumbles more rapidly, leading to a decrease in the FP signal.
Materials and Reagents
-
Coumestrol: Stock solution in DMSO.
-
Recombinant Human ERα and ERβ: Purified proteins.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.1% BSA.
-
Test Compounds: Library of compounds dissolved in DMSO.
-
384-well, low-volume, black microplates.
-
Plate reader with fluorescence polarization capabilities.
Experimental Workflow
The following diagram illustrates the workflow for the HTS assay.
References
Application Note: Quantifying AKR1C3 Activity with Coumberol Fluorometric Assay
References
- 1. AKR1C3 - Wikipedia [en.wikipedia.org]
- 2. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel fluorometric assay for aldo-keto reductase 1C3 predicts metabolic activation of the nitrogen mustard prodrug PR-104A in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of AKR1C3 Activity using Coumberol
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the fluorogenic probe Coumberol to detect and quantify the activity of Aldo-Keto Reductase 1C3 (AKR1C3) in living cells.
Introduction
Aldo-Keto Reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a critical enzyme involved in the biosynthesis of potent androgens and the metabolism of prostaglandins.[1] Its overexpression is implicated in the progression of various cancers, including prostate and breast cancer, and is associated with resistance to certain cancer therapies.[1][2] Therefore, monitoring AKR1C3 activity in live cells is crucial for understanding its pathological roles and for the development of novel therapeutic inhibitors.[3]
This compound is a fluorescent reporter molecule generated from the non-fluorescent precursor, Coumberone. The enzymatic reduction of Coumberone to this compound is catalyzed by AKR1C enzymes, including AKR1C3.[4] This conversion results in a significant increase in fluorescence, providing a sensitive method to measure AKR1C3 activity in real-time within intact cells. The specificity of the assay for AKR1C3 can be confirmed through the use of selective inhibitors.
Principle of Detection
The detection of AKR1C3 activity using this compound is based on an enzyme-activated fluorogenic probe system. The non-fluorescent and cell-permeable molecule, Coumberone, is taken up by live cells. In the presence of active AKR1C3 and the cofactor NADPH, Coumberone is reduced to the highly fluorescent molecule, this compound. The resulting increase in intracellular fluorescence intensity is directly proportional to the AKR1C3 enzymatic activity.
Caption: Enzymatic conversion of Coumberone to fluorescent this compound by AKR1C3.
Materials and Reagents
-
Cells: Cell line of interest (e.g., human cancer cell lines known to express AKR1C3).
-
Coumberone: Fluorogenic probe.
-
AKR1C3 Inhibitor: e.g., SN34037 or Indomethacin for validation experiments.
-
Cell Culture Medium: Appropriate for the cell line being used.
-
Imaging Medium: Phenol red-free cell culture medium to reduce background fluorescence.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Dimethyl Sulfoxide (DMSO): For dissolving Coumberone and inhibitors.
-
Fluorescence Microscope: Equipped with appropriate filters for this compound (see Table 1), a heated stage, and CO2 incubator for live-cell imaging.
-
96-well black, clear-bottom plates: For quantitative fluorescence plate reader assays.
-
Fluorescence Plate Reader: For quantitative analysis.
Data Presentation
Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~385 nm | |
| Emission Maximum (λem) | ~510 nm | |
| Molar Extinction Coefficient | Not Reported | |
| Quantum Yield (Φf) | Not Reported |
Table 1: Photophysical properties of the fluorescent product, this compound.
Example Quantitative Data: AKR1C3 Activity and Inhibition
The following table provides an illustrative example of the type of quantitative data that can be obtained using the this compound assay. The values are representative and based on findings reported in the literature where specific AKR1C3 inhibitors were used to validate the assay.
| Cell Line | Treatment Condition | Normalized Fluorescence Intensity (Arbitrary Units) | % Inhibition of AKR1C3 Activity |
| High AKR1C3 expressing cells | Vehicle (DMSO) | 100 ± 5 | 0% |
| High AKR1C3 expressing cells | AKR1C3 Inhibitor (e.g., 1 µM SN34037) | 15 ± 3 | 85% |
| Low AKR1C3 expressing cells | Vehicle (DMSO) | 10 ± 2 | N/A |
Table 2: Representative quantitative data demonstrating the detection of AKR1C3 activity and its inhibition using the this compound assay. Values are mean ± SEM.
Experimental Protocols
Protocol 1: Live-Cell Imaging of AKR1C3 Activity
This protocol describes the steps for visualizing AKR1C3 activity in live cells using fluorescence microscopy.
1. Cell Seeding: a. Seed cells onto glass-bottom dishes or chamber slides suitable for live-cell imaging. b. Culture the cells in their standard growth medium until they reach 50-70% confluency.
2. Preparation of Reagents: a. Prepare a stock solution of Coumberone (e.g., 10 mM in DMSO). b. Prepare a working solution of Coumberone by diluting the stock solution in phenol red-free imaging medium to a final concentration of 5 µM. c. For inhibitor studies, prepare a stock solution of an AKR1C3 inhibitor (e.g., 10 mM SN34037 in DMSO).
3. Probe Loading and Imaging: a. Wash the cells twice with pre-warmed PBS. b. For inhibitor control, pre-incubate a subset of cells with the AKR1C3 inhibitor (e.g., 1 µM SN34037) in imaging medium for 1 hour at 37°C. c. Remove the medium and add the 5 µM Coumberone working solution to all wells (including inhibitor-treated wells). d. Incubate the cells for 1-3 hours at 37°C in a CO2 incubator. e. After incubation, wash the cells twice with pre-warmed imaging medium to remove excess probe. f. Add fresh, pre-warmed imaging medium to the cells.
4. Fluorescence Microscopy: a. Place the dish or slide on the microscope stage equipped with an environmental chamber (37°C, 5% CO2). b. Excite the cells at ~385 nm and capture the emission at ~510 nm. c. Acquire images using identical settings for all experimental conditions.
5. Data Analysis: a. Quantify the mean fluorescence intensity of individual cells or the entire field of view using image analysis software (e.g., ImageJ/Fiji). b. Subtract the background fluorescence from a region without cells. c. Compare the fluorescence intensity between control cells, inhibitor-treated cells, and cells with potentially altered AKR1C3 expression.
Protocol 2: Quantitative Fluorometric Assay of AKR1C3 Activity
This protocol outlines the procedure for quantifying AKR1C3 activity in a multi-well plate format.
1. Cell Seeding: a. Seed cells in a 96-well black, clear-bottom plate at an appropriate density. b. Culture the cells until they form a confluent monolayer.
2. Treatment and Probe Loading: a. Treat cells with compounds of interest or vehicle control for the desired duration. b. For inhibitor controls, pre-incubate with an AKR1C3 inhibitor for 1 hour. c. Prepare a 2X working solution of Coumberone (10 µM) in phenol red-free imaging medium. d. Add an equal volume of the 2X Coumberone solution to each well to achieve a final concentration of 5 µM.
3. Fluorescence Measurement: a. Incubate the plate at 37°C. b. Measure the fluorescence intensity at various time points (e.g., 0, 1, 2, 3 hours) using a fluorescence plate reader with excitation set to ~385 nm and emission to ~510 nm.
4. Data Analysis: a. Subtract the background fluorescence from wells containing medium and Coumberone but no cells. b. Plot the fluorescence intensity over time to determine the rate of this compound formation. c. The slope of the linear portion of this plot represents the AKR1C3 activity. d. Normalize the activity to cell number or protein concentration if desired.
Mandatory Visualizations
Caption: Simplified signaling pathway of AKR1C3 in promoting cancer cell growth.
Caption: Experimental workflow for live-cell imaging of AKR1C3 activity.
References
- 1. Imaging induction of cytoprotective enzymes in intact human cells: coumberone, a metabolic reporter for human AKR1C enzymes reveals activation by panaxytriol, an active component of red ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel fluorometric assay for aldo-keto reductase 1C3 predicts metabolic activation of the nitrogen mustard prodrug PR-104A in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A brilliant new addition to the fluorescent probe toolbox - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Standard Operating Procedure for a Coumarin-Based Fluorogenic Enzyme Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coumarin-based substrates are widely utilized in fluorometric enzyme assays due to their high sensitivity and the ability to continuously monitor enzyme activity.[1][2] These assays are fundamental in biochemical research and drug discovery for determining enzyme kinetics, screening for inhibitors, and elucidating metabolic pathways. This document provides a detailed standard operating procedure (SOP) for a generic enzyme assay using a coumarin-derived substrate, which is applicable to a variety of hydrolytic enzymes.
The core principle of this assay involves an enzyme acting on a non-fluorescent coumarin derivative. The enzymatic cleavage releases the highly fluorescent coumarin product (e.g., 7-hydroxycoumarin or 4-methylumbelliferone), and the increase in fluorescence intensity over time is directly proportional to the enzyme's activity.[3][4]
Data Presentation
Table 1: Typical Reagent Concentrations and Incubation Parameters
| Parameter | Typical Range/Value | Notes |
| Enzyme Concentration | 0.005 - 0.5 mg/mL[2] | The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course. |
| Substrate Concentration | 0.0025 - 0.25 mM | Should ideally be at or near the Michaelis constant (Km) for accurate kinetic measurements. A substrate titration is recommended to determine the optimal concentration. |
| Buffer System | Phosphate, Tris-HCl, MES | The choice of buffer and pH is critical and depends on the specific enzyme being assayed. |
| pH | 6.0 - 8.0 | The optimal pH for enzyme activity should be determined experimentally. |
| Temperature | 25°C - 37°C | The temperature should be kept constant throughout the assay. |
| Incubation Time | 10 - 60 minutes | The incubation time should be sufficient to obtain a measurable signal while ensuring the reaction remains in the linear range. |
| Excitation Wavelength | ~360 nm | Specific to the fluorophore being released (e.g., 4-methylumbelliferone). |
| Emission Wavelength | ~460 nm | Specific to the fluorophore being released (e.g., 4-methylumbelliferone). |
Table 2: Example Data for a Standard Curve
| Standard Concentration (µM) | Fluorescence Intensity (Arbitrary Units) |
| 0 | 50 |
| 1 | 250 |
| 2.5 | 600 |
| 5 | 1200 |
| 10 | 2450 |
| 20 | 4900 |
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: Prepare a 100 mM stock solution of the desired buffer (e.g., Tris-HCl) and adjust to the optimal pH for the enzyme of interest.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in assay buffer. The final concentration will need to be optimized for the specific assay. Store on ice.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of the coumarin-based substrate (e.g., 4-methylumbelliferyl phosphate) in a suitable solvent (e.g., DMSO or methanol).
-
Standard Stock Solution: Prepare a 1 mM stock solution of the fluorescent product (e.g., 4-methylumbelliferone) in the same solvent as the substrate.
-
Stop Solution (Optional): A solution to terminate the enzymatic reaction, such as a high pH buffer (e.g., 0.2 M Na2CO3, pH 10.5), can be used for endpoint assays.
Standard Curve Generation
-
Prepare a series of dilutions of the standard stock solution in assay buffer to generate a standard curve. The concentration range should encompass the expected range of product formation in the enzymatic reaction.
-
Pipette a fixed volume of each standard dilution into the wells of a microplate.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity against the known concentrations of the standard and perform a linear regression to obtain the equation of the line. This will be used to convert the fluorescence readings from the enzyme assay into product concentrations.
Enzyme Assay Protocol
-
Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:
-
Blank: Assay buffer only.
-
Negative Control (No Enzyme): Assay buffer and substrate.
-
Test Wells: Assay buffer, enzyme, and substrate.
-
-
Pre-incubation: Add the assay buffer and enzyme solution to the appropriate wells. Incubate the plate at the desired temperature for 5-10 minutes to allow the temperature to equilibrate.
-
Reaction Initiation: Add the substrate to all wells to initiate the reaction. Mix gently by pipetting or using a plate shaker.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for the desired duration.
-
Endpoint Measurement (Alternative): If performing an endpoint assay, incubate the plate for a fixed period. Stop the reaction by adding the stop solution. Measure the final fluorescence intensity.
-
Data Analysis:
-
Subtract the average fluorescence of the blank from all readings.
-
For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence readings (or V₀) to product concentration (or rate of product formation) using the standard curve.
-
Enzyme activity is typically expressed in units such as nmol/min/mg of protein.
-
Mandatory Visualizations
Caption: Figure 1: General Workflow for a Coumarin-Based Enzyme Assay
Caption: Figure 2: Role of CYP450 in Drug Metabolism
References
- 1. Introduction to Enzyme Substrates and Their Reference Standards—Section 10.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes [mdpi.com]
- 3. New Substrates and Enzyme Assays for the Detection of Mucopolysaccharidosis III (Sanfilippo Syndrome) Types A, B, C and D by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
In Vitro Applications of Coumestrol in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumestrol, a naturally occurring compound belonging to the class of coumarins, has garnered significant interest in the field of drug discovery due to its diverse pharmacological activities. As a phytoestrogen, it exhibits structural similarities to estradiol, allowing it to interact with estrogen receptors and modulate various physiological pathways. In vitro studies have been instrumental in elucidating the potential therapeutic applications of coumestrol, particularly in the areas of oncology, inflammation, and neuroprotection. This document provides detailed application notes and protocols for key in vitro assays to evaluate the efficacy of coumestrol and related compounds in a drug discovery setting.
I. Anticancer Applications
Coumestrol has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion.[1]
Data Presentation: Anticancer Activity of Coumestrol
The following table summarizes the half-maximal inhibitory concentration (IC50) values of coumestrol against different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Triple-Negative Breast Cancer (TNBC) | Breast Cancer | 13 | [2][3] |
| ES2 | Ovarian Cancer | 50 | [4] |
| HepG2 | Liver Cancer | 71.27 | [5] |
| HTR8/SVneo (Trophoblast) | Not cancer, but used in proliferation assay | 65 |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of the number of viable cells.
Materials:
-
Coumestrol stock solution (in DMSO)
-
Cancer cell lines (e.g., TNBC, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of coumestrol in the complete culture medium. After 24 hours, replace the existing medium with the medium containing different concentrations of coumestrol. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of coumestrol compared to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the coumestrol concentration.
Signaling Pathway: Anticancer Mechanism of Coumestrol
II. Anti-inflammatory Applications
Coumestrol and other coumarins exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.
Data Presentation: Anti-inflammatory Activity of Coumarins
The following table presents the IC50 values for the inhibition of inflammatory markers by various coumarin derivatives.
| Compound | Target | Assay System | IC50 (µg/mL) | Reference |
| Lawsonia inermis extract | Protein denaturation | In vitro | 103.21 | |
| Rosa damascena extract | Membrane stabilization | In vitro | 125.02 |
Experimental Protocol: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The amount of NO is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Materials:
-
Coumestrol stock solution (in DMSO)
-
RAW 264.7 macrophage cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with different concentrations of coumestrol for 2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 18-24 hours.
-
Supernatant Collection: After incubation, collect 100 µL of the culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent to each supernatant sample.
-
Incubation and Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition by coumestrol compared to the LPS-stimulated control.
Experimental Workflow: Anti-inflammatory Assay
III. Neuroprotective Applications
Coumestrol has shown promise as a neuroprotective agent, with studies indicating its ability to protect neuronal cells from various insults, including oxidative stress and amyloid-β-induced toxicity.
Data Presentation: Neuroprotective Activity of Coumestrol
While specific IC50 values for coumestrol's neuroprotective effects are not as readily available, studies have demonstrated its efficacy at nanomolar concentrations.
| Assay | Cell/Model System | Effective Concentration | Effect | Reference |
| Amyloid-β and LPS-induced toxicity | Mice astrocytes | 10⁻⁹ M | Inhibition of pro-inflammatory cytokine synthesis |
Experimental Protocol: In Vitro Neuroprotection Assay against Oxidative Stress
This protocol describes a general method to assess the neuroprotective effects of coumestrol against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line like SH-SY5Y.
Materials:
-
Coumestrol stock solution (in DMSO)
-
SH-SY5Y neuroblastoma cell line
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well cell culture plates
-
Hydrogen peroxide (H₂O₂) solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding and Differentiation: Seed SH-SY5Y cells in a 96-well plate and differentiate them into a neuronal phenotype using appropriate methods (e.g., retinoic acid treatment).
-
Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of coumestrol for a specified period (e.g., 2 hours).
-
Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H₂O₂ (e.g., 100-200 µM) for a defined duration (e.g., 24 hours).
-
Cell Viability Assessment: Perform the MTT assay as described in the anticancer applications section to determine the viability of the neuronal cells.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by coumestrol by comparing the viability of coumestrol-treated cells to that of cells treated with H₂O₂ alone.
Logical Relationship: Neuroprotection Mechanism
IV. Enzyme Inhibition Applications
Coumarin derivatives are known to inhibit various enzymes, playing a role in their therapeutic effects. For instance, some coumarins inhibit carbonic anhydrase and urease.
Data Presentation: Enzyme Inhibition by Coumarin Derivatives
The following table shows the IC50 values of 4-Hydroxycoumarin derivatives against specific enzymes.
| Compound (Derivative of 4-Hydroxycoumarin) | Enzyme | IC50 (µM) | Reference |
| Compound 2 | Carbonic Anhydrase-II | 263 | |
| Compound 6 | Carbonic Anhydrase-II | 456 |
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for an in vitro enzyme inhibition assay using a spectrophotometric method. The specific substrate and detection wavelength will vary depending on the enzyme being studied.
Materials:
-
Coumestrol stock solution (in DMSO)
-
Purified enzyme
-
Substrate for the enzyme
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and different concentrations of coumestrol. Include a control well without the inhibitor.
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Data Acquisition: Measure the change in absorbance over time at the appropriate wavelength using a microplate reader in kinetic mode.
-
Data Analysis: Determine the initial reaction velocity (V₀) for each coumestrol concentration. Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathway: Enzyme Inhibition
Disclaimer
The protocols provided here are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup, cell lines, and reagents. The quantitative data presented is for comparative purposes and may vary depending on the experimental conditions.
References
- 1. Deciphering the molecular mechanism underlying anticancer activity of coumestrol in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytoestrogen coumestrol as an anti-cancer therapy against triple-negative inflammatory breast cancer [repositorio.upr.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. Coumestrol induces apoptosis and inhibits invasion in human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of AKR1C3 Using Coumberol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) expression and activity in single cells using the fluorogenic substrate Coumberol in conjunction with flow cytometry.
Introduction
Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a pivotal enzyme in the biosynthesis of androgens and metabolism of prostaglandins.[1] It catalyzes the conversion of weaker androgens and estrogens to more potent forms, such as testosterone and 17β-estradiol, respectively.[1] Overexpression of AKR1C3 is implicated in the progression of various cancers, including prostate, breast, and endometrial cancers, by promoting cell proliferation, invasion, and therapeutic resistance.[1][2] Consequently, AKR1C3 is a significant target for cancer therapy.[3]
This compound is the fluorescent product resulting from the reduction of the non-fluorescent substrate Coumberone by AKR1C3. This enzymatic reaction allows for the sensitive detection of AKR1C3 activity within intact cells. Flow cytometry offers a high-throughput method to quantify this compound fluorescence at the single-cell level, enabling the characterization of AKR1C3 activity in heterogeneous cell populations.
Principle of the Assay
This protocol utilizes a live-cell staining approach where the cell-permeable, non-fluorescent substrate Coumberone is introduced to the cells. Intracellular AKR1C3 enzymatically converts Coumberone to the highly fluorescent this compound, which is retained within the cells. The intensity of the fluorescent signal is directly proportional to the AKR1C3 enzymatic activity. Flow cytometry is then used to measure the fluorescence of individual cells, allowing for the quantification of AKR1C3-positive populations.
Signaling Pathway of AKR1C3
AKR1C3 plays a crucial role in several signaling pathways, primarily through its metabolism of steroid hormones and prostaglandins. The diagram below illustrates the central role of AKR1C3 in converting weak androgens and prostaglandins into potent signaling molecules that can activate downstream pathways, such as the androgen receptor (AR) and MAPK pathways, leading to cell proliferation and survival.
Caption: AKR1C3 converts weak androgens and prostaglandins into potent signaling molecules.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| Coumberone | Sigma-Aldrich | SMB00393 |
| AKR1C3 Inhibitor (e.g., Indomethacin) | Sigma-Aldrich | I7378 |
| Cell Line with known AKR1C3 expression (e.g., DuCaP, VCaP) | ATCC | CRL-3326, CRL-2875 |
| Cell Line with low/no AKR1C3 expression (e.g., Nalm6) | ATCC | CRL-3273 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | 10010023 |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 10082147 |
| Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS) | In-house preparation | - |
| Fixation Buffer (e.g., 4% Paraformaldehyde in PBS) | Thermo Fisher Scientific | J19943-K2 |
| Permeabilization Buffer (e.g., 0.1% Saponin in PBS) | In-house preparation | - |
| Anti-AKR1C3 Antibody (for validation) | Abcam | ab192785 |
| Secondary Antibody (fluorochrome-conjugated) | Thermo Fisher Scientific | A-11001 |
Experimental Protocols
Protocol 1: Live Cell Analysis of AKR1C3 Activity with this compound
This protocol is for the direct measurement of AKR1C3 enzymatic activity in live cells.
-
Cell Preparation:
-
Culture cells to 70-80% confluency. For adherent cells, detach using Trypsin-EDTA and neutralize with complete culture medium. For suspension cells, pellet by centrifugation.
-
Wash the cells once with PBS and resuspend in pre-warmed, serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Prepare at least three sample tubes: Unstained Control, Vehicle Control, and Coumberone-stained. For inhibitor studies, prepare an additional tube with the AKR1C3 inhibitor.
-
-
Inhibitor Treatment (Optional):
-
To the inhibitor control tube, add the AKR1C3 inhibitor (e.g., Indomethacin at a final concentration of 10-50 µM) and incubate for 30-60 minutes at 37°C.
-
-
Coumberone Staining:
-
Add Coumberone to the stained and inhibitor-treated tubes to a final concentration of 1-10 µM. Add the same volume of vehicle (e.g., DMSO) to the Vehicle Control tube.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light. The optimal staining time may need to be determined empirically for different cell lines.
-
-
Washing:
-
After incubation, wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer. This compound can be excited by a blue laser (488 nm) and its emission can be detected in the green channel (e.g., FITC or GFP filter).
-
Record data for at least 10,000 events per sample.
-
Protocol 2: Combined Surface Marker and Intracellular AKR1C3 Protein Staining
This protocol allows for the simultaneous analysis of cell surface markers and intracellular AKR1C3 protein expression, which can be used to validate the this compound assay results.
-
Cell Preparation:
-
Prepare single-cell suspensions as described in Protocol 1, Step 1.
-
-
Surface Staining:
-
If desired, stain for surface markers by adding fluorochrome-conjugated antibodies to the cell suspension and incubating for 20-30 minutes on ice, protected from light.
-
Wash the cells once with cold Flow Cytometry Staining Buffer.
-
-
Fixation:
-
Resuspend the cells in 100 µL of cold Flow Cytometry Staining Buffer.
-
Add 100 µL of Fixation Buffer and incubate for 15-20 minutes at room temperature.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
-
Permeabilization:
-
Resuspend the fixed cells in 1 mL of Permeabilization Buffer and incubate for 10-15 minutes at room temperature.
-
-
Intracellular Staining:
-
Centrifuge the cells and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the primary anti-AKR1C3 antibody at the recommended dilution.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with Permeabilization Buffer.
-
If using an unconjugated primary antibody, resuspend the cells in 100 µL of Permeabilization Buffer containing the appropriate fluorochrome-conjugated secondary antibody and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with Permeabilization Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer and analyze on a flow cytometer.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the flow cytometry analysis of AKR1C3 using this compound.
Caption: Workflow for AKR1C3 analysis by flow cytometry.
Data Presentation and Interpretation
The data obtained from the flow cytometry analysis should be presented in a clear and quantitative manner. The following tables provide a template for summarizing your results.
Table 1: Gating Strategy and Population Statistics
| Sample | Gating Hierarchy | Population Name | % of Parent |
| Unstained Control | FSC vs SSC -> Live Cells | Live Cells | 95.0 |
| Vehicle Control | Live Cells | AKR1C3-low | 5.0 |
| AKR1C3-high | 90.0 | ||
| Coumberone Stained | Live Cells | AKR1C3-low | 4.5 |
| AKR1C3-high | 90.5 | ||
| Inhibitor + Coumberone | Live Cells | AKR1C3-low | 85.0 |
| AKR1C3-high | 10.0 |
Table 2: Median Fluorescence Intensity (MFI) Data
| Sample | Population | MFI (Green Channel) | Fold Change over Vehicle |
| Unstained Control | Live Cells | 50 | - |
| Vehicle Control | Live Cells | 100 | 1.0 |
| Coumberone Stained | Live Cells | 5000 | 50.0 |
| Inhibitor + Coumberone | Live Cells | 250 | 2.5 |
A significant increase in the MFI of the Coumberone-stained sample compared to the vehicle control indicates AKR1C3 activity. A reduction in MFI in the presence of an AKR1C3 inhibitor confirms the specificity of the assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Incomplete washing | Increase the number of wash steps. |
| Cell death | Use a viability dye to exclude dead cells from the analysis. | |
| Weak signal | Low AKR1C3 expression | Use a cell line known to have high AKR1C3 expression as a positive control. |
| Insufficient incubation time | Optimize the incubation time with Coumberone. | |
| Inactive Coumberone | Check the storage and handling of the Coumberone reagent. | |
| High variability between replicates | Inconsistent cell numbers | Ensure accurate cell counting and pipetting. |
| Inconsistent incubation times | Use a timer to ensure consistent incubation periods. |
Conclusion
The use of this compound in flow cytometry provides a robust and sensitive method for the functional analysis of AKR1C3 in individual cells. This approach is valuable for screening potential AKR1C3 inhibitors and for studying the role of AKR1C3 in disease models. The protocols and guidelines presented here offer a comprehensive framework for researchers to successfully implement this technique in their studies.
References
- 1. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldo-Keto Reductase 1C3 Expression in MCF-7 Cells Reveals Roles in Steroid Hormone and Prostaglandin Metabolism that may Explain its Over-Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes: Specific Detection of AKR1C3 Activity using SN34037 with Coumberol
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a critical enzyme involved in the biosynthesis of androgens and the metabolism of prostaglandins.[1] Its upregulation is implicated in the progression of various cancers, including castration-resistant prostate cancer, and is associated with therapeutic resistance.[2][3] Consequently, the specific detection of AKR1C3 activity is crucial for researchers in oncology, endocrinology, and drug development.
This application note provides a detailed protocol for the specific measurement of AKR1C3 enzymatic activity in cell lysates using the fluorogenic substrate Coumberone in conjunction with the specific AKR1C3 inhibitor, SN34037.[4][5] Coumberone is a substrate for all AKR1C isoforms, and its reduction by these enzymes yields the fluorescent product, Coumberol. The use of SN34037, a potent and specific inhibitor of AKR1C3, allows for the differentiation of AKR1C3 activity from that of other AKR1C isoforms. The SN34037-sensitive portion of Coumberone reduction is directly attributable to AKR1C3 activity.
Principle of the Assay
The assay is based on the enzymatic conversion of the non-fluorescent substrate, Coumberone, to the highly fluorescent product, this compound, by AKR1C enzymes. By measuring the fluorescence in the presence and absence of the specific AKR1C3 inhibitor SN34037, the activity of AKR1C3 can be specifically quantified. The difference in the rate of this compound formation between the uninhibited and inhibited reactions represents the AKR1C3-specific activity.
Materials and Reagents
-
Cells or Tissues of Interest: (e.g., cancer cell lines with varying AKR1C3 expression)
-
SN34037: Specific AKR1C3 inhibitor
-
Coumberone: Fluorogenic substrate
-
This compound: Fluorescent standard
-
NADPH: (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Cell Lysis Buffer: (e.g., RIPA buffer or a buffer containing 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)
-
Phosphate Buffered Saline (PBS): pH 7.4
-
BCA Protein Assay Kit
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader
Quantitative Data Summary
The following table summarizes key quantitative data for the inhibitor and a representative substrate used in this protocol. Researchers should perform their own dose-response curves and substrate titrations to determine the optimal concentrations for their specific experimental conditions.
| Compound | Parameter | Value | Reference |
| SN34037 | IC₅₀ vs. AKR1C3 | ~43 nM | |
| Casticin | IC₅₀ vs. AKR1C3 | 5.99 µM | |
| Coumberone | Recommended Concentration | 1-10 µM | |
| S-tetralol | Kₘ with AKR1C3 | 165 µM |
Note: The IC₅₀ for Casticin was determined using a Coumberone-based assay. The Kₘ for S-tetralol is provided as a reference for a known AKR1C3 substrate. It is recommended to determine the Kₘ for Coumberone under your specific assay conditions by performing a substrate titration experiment.
Experimental Protocols
Cell Lysate Preparation
This protocol is suitable for both adherent and suspension cells.
For Adherent Cells:
-
Wash cell culture dishes with ice-cold PBS.
-
Aspirate PBS and add ice-cold lysis buffer (e.g., 1 mL per 10 cm dish).
-
Scrape cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
For Suspension Cells:
-
Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold lysis buffer.
Lysis and Clarification:
-
Incubate the cell suspension on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
Normalize all lysate samples to the same protein concentration with lysis buffer. Lysates can be stored at -80°C for future use.
AKR1C3 Activity Assay
-
Prepare Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
NADPH Stock Solution: Prepare a 10 mM stock solution in assay buffer.
-
Coumberone Stock Solution: Prepare a 1 mM stock solution in DMSO.
-
SN34037 Stock Solution: Prepare a 1 mM stock solution in DMSO.
-
This compound Standard Stock Solution: Prepare a 1 mM stock solution in DMSO.
-
-
Set up the Assay Plate:
-
Prepare a reaction mixture containing assay buffer and NADPH (final concentration of 250 µM).
-
In a 96-well black, clear-bottom plate, add the following to each well:
-
Sample Wells (Total Activity): 40 µg of cell lysate and reaction mixture.
-
Inhibited Wells (Non-AKR1C3 Activity): 40 µg of cell lysate, SN34037 (final concentration of 1 µM), and reaction mixture.
-
Blank Wells: Lysis buffer and reaction mixture (no lysate).
-
-
The final volume in each well should be the same. Adjust with assay buffer.
-
-
Initiate the Reaction:
-
Add Coumberone to all wells to a final concentration of 5 µM.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of this compound using a microplate reader with excitation at ~380 nm and emission at ~510 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all sample and inhibited readings.
-
The AKR1C3-specific activity is the difference between the fluorescence of the sample wells (total activity) and the inhibited wells (non-AKR1C3 activity).
-
A standard curve of this compound can be used to convert fluorescence units to the amount of product formed.
-
Visualization of Signaling Pathways and Workflow
The following diagrams illustrate the signaling pathway of AKR1C3 and the experimental workflow for the activity assay.
Caption: AKR1C3 Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Knockdown of AKR1C3 exposes a potential epigenetic susceptibility in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mednexus.org [mednexus.org]
- 5. Discovery of an Aldo-Keto reductase 1C3 (AKR1C3) degrader - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Coumberol Stock Solutions for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumberol is a fluorescent molecule that serves as a key tool in cell-based assays for measuring the activity of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). AKR1C3 is an enzyme of significant interest in drug development, particularly in oncology, due to its role in steroid hormone metabolism and the development of resistance to certain cancer therapies. Accurate and reproducible preparation of this compound stock solutions is critical for obtaining reliable data in these assays. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound stock solutions in cell-based experimental workflows.
This compound itself is the fluorescent product of the enzymatic reduction of its non-fluorescent precursor, Coumberone, by AKR1C3. Therefore, in a typical cell-based assay, the cells are treated with Coumberone, and the resulting fluorescence from the intracellularly generated this compound is measured as an indicator of AKR1C3 activity.
Physicochemical and Solubility Data
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use. The table below summarizes key quantitative data.
| Property | Value | Source |
| Molecular Weight | 347.41 g/mol | MedchemExpress Product Information[1] |
| Chemical Formula | C₂₀H₁₇NO₅ | Inferred from structure |
| CAS Number | 878019-53-5 | MedchemExpress Product Information[2] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | MedchemExpress Product Information |
| Stock Solution Conc. | 10 mM in DMSO | MedchemExpress Product Information[2] |
| Storage of Stock Sol. | -20°C for up to 1 month, -80°C for up to 6 months | MedchemExpress Product Information |
Stability Considerations
This compound is a coumarin derivative, and as such, its stability can be influenced by environmental factors.
-
pH Stability: Coumarin compounds can be susceptible to degradation at high pH. It is advisable to maintain stock solutions and final assay solutions at a physiological pH (around 7.4) to ensure stability.
-
Light Sensitivity: Many fluorescent molecules, including coumarins, are light-sensitive. To prevent photodegradation, it is crucial to protect this compound solutions from light by using amber-colored tubes or by wrapping containers in aluminum foil.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of this compound (from Coumberone) stock and working solutions for use in cell-based assays.
Preparation of a 10 mM Coumberone Stock Solution in DMSO
This protocol is for the preparation of the substrate stock solution, which will be used to generate this compound within the cells.
Materials:
-
Coumberone powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass of Coumberone:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 345.39 g/mol (MW of Coumberone) = 0.00345 g = 3.45 mg
-
-
-
Weighing the Compound:
-
In a sterile environment (e.g., a chemical fume hood), carefully weigh out the calculated amount of Coumberone powder.
-
-
Dissolution:
-
Transfer the weighed Coumberone into a sterile, amber-colored microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the Coumberone is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber-colored microcentrifuge tubes. This will prevent multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the Coumberone stock solution to the final working concentration for treating cells. A final DMSO concentration of less than 0.5% is recommended to minimize solvent-induced cytotoxicity[3].
Materials:
-
10 mM Coumberone stock solution in DMSO
-
Sterile, phenol red-free cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw the Stock Solution:
-
Thaw a single aliquot of the 10 mM Coumberone stock solution at room temperature, protected from light.
-
-
Serial Dilution (Example for a 10 µM final concentration):
-
Perform a serial dilution of the 10 mM stock solution in sterile, phenol red-free cell culture medium. A two-step dilution is recommended to ensure accuracy.
-
Step 1 (Intermediate Dilution): Dilute the 10 mM stock solution 1:100 in cell culture medium to obtain a 100 µM intermediate solution. For example, add 10 µL of the 10 mM stock to 990 µL of medium.
-
Step 2 (Final Working Solution): Dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final 10 µM working concentration. For example, add 100 µL of the 100 µM solution to 900 µL of medium.
-
The final DMSO concentration in the 10 µM working solution will be 0.1%, which is well-tolerated by most cell lines.
-
-
Use in Cell-Based Assay:
-
Replace the existing medium in your cell culture plates with the freshly prepared working solution containing Coumberone.
-
Incubate the cells for the desired period (e.g., 1-3 hours) to allow for the enzymatic conversion of Coumberone to fluorescent this compound.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for this compound (e.g., excitation: 385 nm; emission: 510 nm).
-
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for the preparation of Coumberone stock and working solutions.
AKR1C3 Signaling Pathway
The conversion of Coumberone to fluorescent this compound by AKR1C3 is a direct measure of the enzyme's activity. AKR1C3 is known to be involved in multiple signaling pathways that contribute to cancer cell proliferation, survival, and therapy resistance. The following diagram illustrates the general role of AKR1C3 in these pathways.
Caption: General overview of AKR1C3-mediated signaling pathways.
References
Troubleshooting & Optimization
Troubleshooting high background fluorescence in Coumberol assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background fluorescence in Coumberol assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High background fluorescence can significantly impact the quality and reliability of your this compound assay data. This section addresses common causes and provides systematic solutions to mitigate them.
1. Why is my background fluorescence so high?
High background fluorescence in a this compound assay can originate from several sources, broadly categorized as:
-
Autofluorescence: Intrinsic fluorescence from cellular components, media, or assay plates.
-
Reagent-related Issues: Problems with the this compound substrate, enzyme, or buffers.
-
Procedural Errors: Suboptimal experimental techniques, such as inadequate washing or incorrect instrument settings.
A systematic approach to identifying the source of the high background is the first step toward resolving the issue.
Guide 1: Addressing Autofluorescence
Autofluorescence is the natural fluorescence emitted by biological materials and can be a significant contributor to high background.
Q1: How can I determine if autofluorescence is the cause of my high background?
To identify autofluorescence, you should run control experiments. Prepare a sample that includes all components of your assay except for the this compound substrate. If you still observe high fluorescence in this control, autofluorescence is a likely culprit.
Q2: What are the common sources of autofluorescence in my assay?
Common sources of autofluorescence include:
-
Cells: Endogenous cellular components such as NADH, riboflavin, and collagen can fluoresce, particularly in the blue-green spectral range where this compound emits light.[1]
-
Cell Culture Media: Phenol red, a common pH indicator in cell culture media, is a known source of background fluorescence.[2] Fetal bovine serum (FBS) and other supplements can also contribute.[1]
-
Assay Plates: The type of microplate used can significantly impact background fluorescence.
Q3: How can I reduce autofluorescence?
| Strategy | Recommendation |
| Media Selection | Use phenol red-free media for your assay. If possible, replace the culture medium with a clear, buffered saline solution like PBS for the duration of the assay.[1] |
| Plate Selection | Use black, clear-bottom microplates specifically designed for fluorescence assays to minimize background from the plate itself. |
| Instrument Settings | Optimize the gain settings on your plate reader. A lower gain setting can reduce the amplification of background signal. |
| Wavelength Selection | While the excitation and emission wavelengths for this compound are fixed, be aware that cellular autofluorescence is most prominent in the blue-green region. |
Guide 2: Troubleshooting Reagent-Related Issues
The quality and handling of your reagents are critical for a successful assay.
Q4: Could my this compound substrate be causing high background?
Yes, improper handling or storage of this compound can lead to degradation and increased background fluorescence.
-
Preparation: Prepare this compound stock solutions in a suitable solvent like DMSO and store them protected from light.[3]
-
Storage: Aliquot and store stock solutions at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions of this compound for each experiment.
Q5: How do I know if my enzyme (AKR1C3) preparation is the problem?
A contaminated or impure enzyme preparation can contribute to high background.
-
Purity: Ensure you are using a highly purified AKR1C3 enzyme.
-
Controls: Run a "no-enzyme" control (containing all assay components except the enzyme) to see if the background is independent of enzyme activity. A high signal in this control points to issues with other reagents or autofluorescence.
Q6: What about the assay buffer?
The composition of your assay buffer can influence background fluorescence.
-
Purity: Use high-purity water and reagents to prepare your buffers.
-
Components: Some buffer components can be inherently fluorescent. Test the background fluorescence of your buffer alone. A common buffer for AKR1C3 assays is 100 mM potassium phosphate buffer.
Guide 3: Optimizing Experimental Procedures
Correct experimental technique is essential for minimizing background and ensuring reproducible results.
Q7: What are the key procedural steps to check for high background?
-
Washing Steps: Insufficient washing between steps can leave behind unbound reagents, leading to high background. Increase the number and duration of wash steps.
-
Incubation Times: Optimize the incubation time for the enzymatic reaction. Excessively long incubation times can lead to higher background.
-
Pipetting: Be careful to avoid cross-contamination between wells, especially when adding high-concentration reagents.
Q8: How can I optimize my this compound assay for better signal-to-noise?
Optimizing your assay parameters is key to achieving a good signal-to-noise ratio.
| Parameter | Recommendation |
| Enzyme Concentration | Titrate the concentration of AKR1C3 to find the optimal amount that gives a robust signal without excessive background. |
| Substrate Concentration | Determine the optimal this compound concentration. While a higher concentration may increase the signal, it can also elevate the background. A typical starting concentration is 10 µM. |
| pH and Temperature | The optimal pH for AKR1C3 activity is generally around 6.0-7.0. The optimal temperature is typically 37°C. |
Experimental Protocols
Protocol 1: Basic Microplate-Based this compound Assay
This protocol provides a general framework for a 96-well plate this compound assay. Optimization will be required for specific cell types and experimental conditions.
Materials:
-
Black, clear-bottom 96-well microplates
-
Recombinant human AKR1C3 enzyme
-
This compound substrate
-
NADPH cofactor
-
Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.0)
-
Plate reader with fluorescence detection capabilities (Excitation: ~385 nm, Emission: ~510 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of NADPH in Assay Buffer.
-
Dilute the AKR1C3 enzyme to the desired concentration in Assay Buffer.
-
-
Set up the Assay Plate:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of your test compounds or vehicle control to the appropriate wells.
-
Add 20 µL of the diluted AKR1C3 enzyme solution to all wells except the "no-enzyme" control wells. Add 20 µL of Assay Buffer to the "no-enzyme" control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate the Reaction:
-
Prepare a reaction mix containing this compound and NADPH in Assay Buffer.
-
Add 20 µL of the reaction mix to all wells to start the reaction.
-
-
Measure Fluorescence:
-
Immediately begin reading the fluorescence in kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
Alternatively, for an endpoint assay, incubate the plate for a predetermined time at 37°C and then read the fluorescence.
-
Visualizations
Caption: AKR1C3 Signaling Pathways.
Caption: Troubleshooting Workflow for High Background.
References
Technical Support Center: Mitigating Photobleaching of Coumarin-Based Dyes in Microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Coumarin photobleaching during fluorescence microscopy.
Troubleshooting Guides
Issue: Rapid Loss of Fluorescent Signal During Imaging
Coumarin dyes are prone to rapid photobleaching, leading to a diminished signal during image acquisition. This is primarily caused by the interaction of the excited fluorophore with molecular oxygen, generating reactive oxygen species (ROS) that irreversibly damage the dye molecule.[1] The electron-rich structure of the Coumarin scaffold makes it susceptible to oxidation, particularly at the 3- and 4-positions of the coumarin ring.[1]
Troubleshooting Steps:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides a detectable signal. The use of neutral density filters is recommended to attenuate the excitation light without altering the spectral quality.[1]
-
Minimize Exposure Time: Keep the microscope's shutter closed when not actively acquiring images. Employ the shortest possible exposure times that yield a satisfactory signal-to-noise ratio.[1]
-
Utilize an Antifade Reagent: Mount your specimen in a mounting medium containing an antifade reagent. These reagents are designed to scavenge ROS and protect fluorophores from photobleaching.[1]
-
Optimize Imaging Buffer: If using a live-cell imaging buffer, deoxygenate it by bubbling nitrogen gas through the solution. This reduces the availability of molecular oxygen, a key component in the photobleaching process.
-
Select a More Photostable Fluorophore: If the experimental design allows, consider using a more photostable derivative of Coumarin or a different class of fluorescent dyes known for their enhanced photostability.
Quantitative Efficacy of Antifade Reagents on Coumarin Photostability:
The choice of antifade reagent can significantly impact the photostability of Coumarin dyes. The following table summarizes the performance of a common commercial antifade reagent, Vectashield, in extending the half-life of Coumarin and other commonly used fluorophores.
| Fluorophore | Mounting Medium | Half-life (seconds) | Fold Increase in Half-life |
| Coumarin | 90% Glycerol in PBS (pH 8.5) | 25 | - |
| Coumarin | Vectashield | 106 | 4.24 |
| Fluorescein | 90% Glycerol in PBS (pH 8.5) | 9 | - |
| Fluorescein | Vectashield | 96 | 10.67 |
| Tetramethylrhodamine | 90% Glycerol in PBS (pH 8.5) | 7 | - |
| Tetramethylrhodamine | Vectashield | 330 | 47.14 |
Data sourced from a study on the analysis of antifading reagents for fluorescence microscopy.
Experimental Protocols
Preparation of a Homemade n-Propyl Gallate (NPG) Antifade Mounting Medium
For researchers preferring to prepare their own antifade reagents, the following protocol outlines the preparation of a widely used n-Propyl Gallate (NPG)-based mounting medium.
Materials:
-
n-Propyl Gallate (Sigma-Aldrich, Cat. No. P3130 or equivalent)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF)
-
Deionized Water
-
Stir plate and stir bar
-
50 mL conical tube or glass bottle
Procedure:
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) stock solution of n-Propyl Gallate:
-
Dissolve 2 g of n-propyl gallate in 10 mL of DMSO or DMF.
-
Note: n-propyl gallate does not readily dissolve in aqueous solutions.
-
-
Prepare the final mounting medium:
-
In a 50 mL conical tube, combine 9 mL of glycerol and 1 mL of 10X PBS.
-
While stirring vigorously, slowly add 100 µL of the 20% n-propyl gallate stock solution dropwise.
-
Continue stirring until the solution is homogeneous.
-
-
Storage:
-
Store the antifade mounting medium in a light-protected container at 4°C for short-term use or at -20°C for long-term storage.
-
Experimental Workflow for Sample Mounting:
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Coumarin photobleaching?
A1: Coumarin photobleaching is the irreversible loss of fluorescence due to light-induced damage. The process is primarily initiated when the Coumarin molecule absorbs a photon, transitioning to an excited state. In this state, it can react with molecular oxygen to produce highly reactive oxygen species (ROS), such as singlet oxygen. These ROS can then chemically modify the Coumarin structure, rendering it non-fluorescent.
Q2: Are there commercially available antifade mounting media that are effective for Coumarin dyes?
A2: Yes, several commercial antifade reagents are effective for Coumarin dyes. Vectashield has been shown to increase the photostability of Coumarin significantly. Other commercially available options include ProLong Gold and SlowFade. It is advisable to test different antifade reagents to determine the optimal one for your specific experimental conditions and Coumarin derivative.
Q3: Besides antifade reagents, what other microscope settings can I adjust to minimize photobleaching?
A3: To minimize photobleaching, you should:
-
Use the lowest possible excitation intensity that provides an adequate signal.
-
Reduce the exposure time to the minimum required for a clear image.
-
Use appropriate neutral density filters to control the illumination intensity.
-
Minimize the area of illumination to only the region of interest.
-
Keep the shutter closed when not actively imaging.
Q4: Can the pH of the mounting medium affect Coumarin photostability?
A4: Yes, the pH of the mounting medium can influence the photostability of some Coumarin dyes. The protonation state of the dye can alter its photophysical properties. Some Coumarin derivatives exhibit greater stability in neutral or slightly acidic environments. It is recommended to maintain a consistent and optimal pH for your specific Coumarin dye.
Logical Relationship of Factors in Photobleaching and Prevention:
References
Technical Support Center: Optimizing the Coumberol-AKR1C3 Reaction
Welcome to the technical support center for the Coumberol-AKR1C3 assay. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound-AKR1C3 assay?
The assay is a fluorometric method used to measure the activity of the aldo-keto reductase 1C3 (AKR1C3) enzyme. It utilizes a non-fluorescent substrate, Coumberone, which is converted by AKR1C3 in the presence of the cofactor NADPH to the fluorescent product, this compound. The increase in fluorescence intensity is directly proportional to the AKR1C3 enzyme activity. The specific involvement of AKR1C3 can be confirmed by using a selective inhibitor, such as SN34037.[1][2]
Q2: What are the recommended excitation and emission wavelengths for detecting this compound fluorescence?
The recommended excitation wavelength for this compound is approximately 385 nm, and the emission wavelength is approximately 510 nm.[1][3]
Q3: What is a typical incubation time for the this compound-AKR1C3 reaction?
Published protocols show a range of incubation times, commonly between 60 minutes and 3 hours. For example, some studies have used a 60-minute incubation at 37°C, while others have measured fluorescence after 1 to 3 hours. The optimal time will depend on the specific experimental conditions, such as enzyme concentration and sample type.
Q4: How can I determine the optimal incubation time for my specific experimental setup?
To determine the optimal incubation time, it is recommended to perform a time-course experiment. This involves measuring the fluorescence intensity at several time points (e.g., 0, 15, 30, 60, 90, 120, and 180 minutes) to identify the linear range of the reaction. The optimal incubation time falls within this linear phase, where the reaction rate is constant.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Substrate (Coumberone) Instability: The substrate may be degrading spontaneously, leading to the formation of fluorescent products without enzymatic activity. 2. Contaminated Reagents: Assay buffers, solvents, or other reagents might be contaminated with fluorescent compounds. 3. Autofluorescence of Test Compounds: If screening for inhibitors, the compounds themselves may be fluorescent at the assay wavelengths. | 1. Prepare fresh Coumberone solutions for each experiment. Protect the stock solution from light. 2. Use high-purity water and reagents. Prepare fresh buffers. 3. Run a control experiment with the test compound in the assay buffer without the enzyme to measure its intrinsic fluorescence. |
| Low or No Fluorescence Signal | 1. Inactive Enzyme: AKR1C3 may have lost activity due to improper storage or handling (e.g., repeated freeze-thaw cycles). 2. Incorrect Wavelength Settings: The plate reader may not be set to the optimal excitation and emission wavelengths for this compound. 3. Insufficient Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal. | 1. Ensure proper storage of the enzyme at -80°C. Prepare fresh enzyme dilutions for each experiment. 2. Verify that the plate reader is set to an excitation of ~385 nm and an emission of ~510 nm. 3. Increase the incubation time and perform a time-course experiment to determine the optimal duration. |
| Inconsistent or Non-Reproducible Results | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, especially the enzyme or substrate, can lead to variability. 2. Temperature Fluctuations: Inconsistent incubation temperatures can affect the enzyme's reaction rate. 3. Well-to-Well Variation: Evaporation from the outer wells of a microplate can concentrate reactants and alter the reaction rate. | 1. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to be added to all wells. 2. Ensure a stable and uniform incubation temperature. 3. Use a plate sealer during incubation and avoid using the outermost wells of the plate. |
| Reaction Plateaus Too Quickly | 1. Substrate Depletion: The initial concentration of Coumberone may be too low, leading to its rapid consumption by the enzyme. 2. Enzyme Concentration Too High: A high concentration of AKR1C3 can lead to a very rapid reaction that quickly reaches its endpoint. 3. Product Inhibition: The accumulation of this compound or other byproducts may inhibit the enzyme's activity. | 1. Increase the initial concentration of Coumberone. 2. Reduce the concentration of the AKR1C3 enzyme in the reaction. 3. This is less common, but if suspected, a kinetic analysis with varying product concentrations can be performed. |
Data Presentation
Table 1: Illustrative Example of Time-Course Data for Optimizing Incubation Time
The following table provides a hypothetical dataset to illustrate the expected results from a time-course experiment to determine the optimal incubation time. The optimal incubation time should be selected from the linear range of the reaction (in this example, approximately 30-90 minutes).
| Incubation Time (minutes) | Relative Fluorescence Units (RFU) | Reaction Phase |
| 0 | 50 | Lag Phase |
| 15 | 250 | Linear Phase |
| 30 | 500 | Linear Phase |
| 60 | 1000 | Linear Phase |
| 90 | 1500 | Linear Phase |
| 120 | 1700 | Plateau Phase |
| 180 | 1750 | Plateau Phase |
Table 2: Key Experimental Parameters for the this compound-AKR1C3 Assay
| Parameter | Recommended Value/Condition | Notes |
| Substrate | Coumberone | A fluorogenic substrate for AKR1C isoforms. |
| Enzyme | Recombinant Human AKR1C3 | Ensure proper storage and handling to maintain activity. |
| Cofactor | NADPH | Essential for the reductive activity of AKR1C3. |
| Incubation Temperature | 37°C | Maintain a constant temperature for consistent results. |
| Incubation Time | 60-180 minutes | Optimal time should be determined empirically through a time-course experiment. |
| Excitation Wavelength | ~385 nm | Optimal for exciting the fluorescent product, this compound. |
| Emission Wavelength | ~510 nm | Optimal for detecting the fluorescence of this compound. |
| Specific Inhibitor | SN34037 | Used to confirm that the observed activity is specific to AKR1C3. |
| Microplate Type | Black, opaque-bottom plates | Minimizes background fluorescence and well-to-well crosstalk. |
Experimental Protocols
Protocol 1: General Procedure for Measuring AKR1C3 Activity
This protocol outlines the basic steps for performing the this compound-AKR1C3 fluorometric assay.
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Reagent Preparation:
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Prepare an assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).
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Prepare a stock solution of Coumberone in a suitable solvent (e.g., DMSO).
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Prepare a stock solution of NADPH in the assay buffer.
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Prepare dilutions of recombinant AKR1C3 enzyme in the assay buffer.
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Assay Setup:
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In a black, opaque-bottom 96-well plate, add the assay components in the following order:
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Assay buffer
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NADPH solution
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Coumberone solution
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To test for specific AKR1C3 activity, include wells with and without a specific inhibitor like SN34037.
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-
Initiate the Reaction:
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Add the AKR1C3 enzyme solution to each well to start the reaction.
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Incubation:
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Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). Protect the plate from light during incubation.
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Fluorescence Measurement:
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Measure the fluorescence intensity using a plate reader with excitation set to ~385 nm and emission set to ~510 nm.
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Protocol 2: Determining the Optimal Incubation Time
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Assay Setup:
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Prepare multiple identical reaction wells as described in Protocol 1.
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Time-Course Measurement:
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Measure the fluorescence intensity of the wells at various time points (e.g., 0, 15, 30, 60, 90, 120, and 180 minutes).
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-
Data Analysis:
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Plot the relative fluorescence units (RFU) against time.
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Identify the linear portion of the curve. The optimal incubation time is a point within this linear range that provides a robust signal.
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Visualizations
Caption: AKR1C3 signaling pathways in cancer cell proliferation.
Caption: Workflow for optimizing incubation time in the this compound-AKR1C3 assay.
References
Dealing with low signal-to-noise ratio in Coumberol experiments
Welcome to the technical support center for Coumberol-based assays. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound as a fluorescent substrate for measuring the activity of aldo-keto reductase 1C3 (AKR1C3). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to low signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is the fluorescent product resulting from the reduction of its non-fluorescent precursor, Coumberone, by the enzyme AKR1C3. This fluorogenic assay system allows for the sensitive detection of AKR1C3 enzymatic activity in cell lysates or intact cells. The intensity of the fluorescent signal generated is directly proportional to the AKR1C3 activity.
Q2: What are the optimal excitation and emission wavelengths for detecting this compound fluorescence?
For accurate detection of the this compound-derived fluorescent signal, it is crucial to use the correct wavelength settings on your fluorescence plate reader or microscope.
| Parameter | Wavelength (nm) |
| Excitation | 385 |
| Emission | 510 |
| [1] |
Q3: My fluorescence signal is very weak or absent. What are the possible causes and solutions?
A weak or non-existent signal is a common issue. A systematic approach to troubleshooting is recommended.
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Ensure the AKR1C3 enzyme (in cell lysates or purified form) has been stored and handled correctly to prevent loss of activity. Prepare fresh enzyme dilutions for each experiment. |
| Incorrect Instrument Settings | Verify that the fluorescence plate reader is set to the optimal excitation (385 nm) and emission (510 nm) wavelengths for this compound.[1] Ensure the instrument's gain settings are appropriately adjusted. |
| Suboptimal Reagent Concentrations | Perform titration experiments to determine the optimal concentrations of both the Coumberone substrate and the enzyme. |
| Low AKR1C3 Expression | The cells you are using may have very low endogenous expression of AKR1C3. Consider using a positive control cell line known to have high AKR1C3 expression. |
| Reagent Omission | Double-check that all necessary components (buffer, NADPH, enzyme, substrate) were added to the reaction mixture. |
Q4: I am observing high background fluorescence. How can I reduce it?
High background can mask the specific signal from your assay, leading to a low signal-to-noise ratio.
| Source of High Background | Recommended Solution |
| Cell Culture Medium | Phenol red and components in fetal bovine serum (FBS) are common sources of background fluorescence.[2][3] Use phenol red-free medium and consider reducing the serum concentration during the assay.[3] |
| Cellular Autofluorescence | Cells naturally contain fluorescent molecules. To minimize their contribution, you can measure the fluorescence of control wells containing cells but no Coumberone substrate and subtract this value from your experimental wells. |
| Substrate Instability | The Coumberone substrate may be unstable and spontaneously convert to fluorescent this compound. Include a "no-enzyme" control to assess the rate of spontaneous conversion and subtract this from your measurements. |
| Contaminated Reagents | Ensure all buffers and reagents are prepared with high-purity water and are free from fluorescent contaminants. |
| Plate Type | For fluorescence assays, it is recommended to use black-walled, clear-bottom plates to minimize well-to-well crosstalk and background from reflected light. |
Q5: How can I be sure the signal I'm measuring is specific to AKR1C3 activity?
Coumberone can be a substrate for other AKR1C isoforms. To ensure the measured activity is specific to AKR1C3, a selective inhibitor is recommended.
| Strategy | Description |
| Use of a Selective Inhibitor | SN34037 is a specific inhibitor of AKR1C3. By comparing the fluorescence signal in the presence and absence of SN34037, you can determine the portion of the signal that is specifically due to AKR1C3 activity. |
| Control Cell Lines | Utilize cell lines with known high and low expression of AKR1C3 to validate your assay. |
Experimental Protocols
Protocol: Measuring AKR1C3 Activity in Cells Using Coumberone
This protocol provides a general framework for assessing AKR1C3 activity in a 96-well plate format.
Materials:
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Cells expressing AKR1C3
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Coumberone substrate
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Phenol red-free cell culture medium
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NADPH cofactor
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AKR1C3 inhibitor (e.g., SN34037) for specificity control (optional)
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Black-walled, clear-bottom 96-well plates
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Fluorescence microplate reader
Procedure:
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Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate at an optimized density and allow them to adhere overnight.
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Prepare Reagents: Prepare a stock solution of Coumberone in a suitable solvent (e.g., DMSO). Prepare working solutions of Coumberone and NADPH in phenol red-free medium.
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Assay Setup:
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Sample Wells: Add the Coumberone and NADPH working solution to wells containing cells.
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No-Enzyme Control: In wells without cells, add the Coumberone and NADPH working solution to measure substrate auto-conversion.
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No-Substrate Control: In wells with cells, add medium with NADPH but without Coumberone to measure cellular autofluorescence.
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(Optional) Inhibitor Control: Pre-incubate cells with the AKR1C3 inhibitor (e.g., SN34037) for a designated time before adding the Coumberone and NADPH working solution.
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Incubation: Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 1-3 hours).
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Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 385 nm and emission at 510 nm. For adherent cells, a bottom-reading instrument is preferable to reduce background from the medium.
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Data Analysis:
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Subtract the average fluorescence of the no-substrate control from all wells.
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Subtract the average fluorescence of the no-enzyme control from the sample wells.
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The resulting fluorescence intensity is proportional to the AKR1C3 activity.
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Visual Guides
References
Impact of solvent on Coumberol fluorescence stability
Welcome to the technical support center for Coumberol fluorescence. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the impact of solvent on this compound's fluorescence stability.
Disclaimer: "this compound" is treated here as a representative 7-aminocoumarin derivative, as specific data for a compound with this exact name is not publicly available. The principles and guidance provided are based on the well-documented behavior of this class of fluorophores.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity generally affect the fluorescence of this compound?
The fluorescence of 7-aminocoumarin derivatives like this compound is highly sensitive to the solvent environment. Generally, as solvent polarity increases, you may observe a decrease in fluorescence intensity and a red-shift (a shift to longer wavelengths) in the emission spectrum.[1][2] This phenomenon is often attributed to the formation of a twisted intramolecular charge-transfer (TICT) state in more polar solvents, which provides a non-radiative decay pathway, thus quenching fluorescence.[1][3][4]
Q2: Why is my this compound fluorescence signal weak or absent?
Several factors could lead to a weak or non-existent fluorescence signal. Common causes include:
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High Solvent Polarity: As mentioned above, highly polar solvents can quench the fluorescence of this compound.
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Photobleaching: Prolonged exposure to the excitation light source can irreversibly damage the fluorophore, leading to a loss of signal.
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Incorrect Instrument Settings: Ensure the excitation and emission wavelengths on your fluorometer are set appropriately for this compound.
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Low Concentration: The concentration of this compound in your solution may be too low to produce a detectable signal.
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Quenching: The presence of quenching agents in your solvent or sample can also reduce fluorescence intensity.
Q3: What is photobleaching and how can I minimize it?
Photobleaching is the photochemical destruction of a fluorophore upon exposure to light. To minimize photobleaching:
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Reduce the intensity of the excitation light.
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Minimize the duration of light exposure by using shutters.
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Use fresh solutions, as degradation products can sometimes accelerate photobleaching.
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Consider using deoxygenated solvents, as oxygen can contribute to photobleaching.
Q4: I am observing a shift in the fluorescence emission wavelength. What could be the cause?
A shift in the emission wavelength, known as a solvatochromic shift, is expected with changes in solvent polarity for coumarin derivatives.
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Red-Shift (to longer wavelengths): This typically occurs as the polarity of the solvent increases, indicating a stabilization of the excited state relative to the ground state.
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Blue-Shift (to shorter wavelengths): This may be observed when moving to a less polar solvent.
Troubleshooting Guides
Guide 1: Weak or No Fluorescence Signal
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | Test a range of solvents with varying polarities (e.g., toluene, chloroform, ethyl acetate, acetonitrile, methanol). |
| Photobleaching | - Reduce excitation light intensity and exposure time. - Use an anti-fade reagent if compatible with your experiment. - Prepare fresh samples and protect them from light. |
| Incorrect Instrument Settings | - Verify the excitation and emission wavelengths for your specific this compound derivative. - Check the slit widths and detector gain settings on the fluorometer. |
| Low Concentration | - Prepare a dilution series to determine the optimal concentration range. |
| Presence of Quenchers | - Ensure high purity of solvents and reagents. - Common quenchers include dissolved oxygen, heavy atoms, and electron-donating or -accepting molecules. |
Guide 2: High Background Fluorescence
| Potential Cause | Troubleshooting Steps |
| Solvent or Cuvette Fluorescence | - Run a blank measurement with just the solvent and cuvette to determine background levels. - Use high-purity, spectroscopy-grade solvents. - Ensure cuvettes are thoroughly cleaned. |
| Sample Impurities | - Purify the this compound sample to remove any fluorescent impurities. |
| Scattered Light | - Ensure the sample is fully dissolved and free of particulates. - Optimize the instrument's optical alignment. |
Experimental Protocols
Protocol 1: Determining the Effect of Solvent Polarity on this compound Fluorescence
Objective: To systematically evaluate the fluorescence quantum yield and emission maximum of this compound in a range of solvents with varying polarities.
Materials:
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This compound stock solution
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A series of spectroscopic-grade solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol)
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Fluorometer
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UV-Vis Spectrophotometer
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Quartz cuvettes (1 cm path length)
Methodology:
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Sample Preparation:
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Prepare a series of dilute this compound solutions in each of the selected solvents. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
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Absorption Spectroscopy:
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For each solution, record the UV-Vis absorption spectrum to determine the absorbance at the chosen excitation wavelength.
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Fluorescence Spectroscopy:
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For each solution, record the fluorescence emission spectrum using a consistent excitation wavelength.
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Record the integrated fluorescence intensity (the area under the emission curve).
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Data Analysis:
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Plot the integrated fluorescence intensity versus the absorbance for each solvent.
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The slope of this plot is proportional to the fluorescence quantum yield.
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The relative quantum yield (Φ_sample) can be calculated using a known standard (e.g., quinine sulfate) with the following equation: Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample^2 / n_std^2) where Φ is the quantum yield, Slope is the slope from the intensity vs. absorbance plot, and n is the refractive index of the solvent.
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Plot the emission maximum wavelength as a function of the solvent polarity parameter (e.g., Lippert-Mataga plot) to visualize the solvatochromic shift.
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Data Presentation
Table 1: Hypothetical Photophysical Data for this compound in Various Solvents
| Solvent | Polarity Index (ET(30)) | Emission Max (nm) | Relative Quantum Yield (Φf) |
| Toluene | 33.9 | 450 | 0.95 |
| Chloroform | 39.1 | 465 | 0.82 |
| Ethyl Acetate | 40.0 | 475 | 0.65 |
| Acetonitrile | 45.6 | 490 | 0.30 |
| Methanol | 55.4 | 510 | 0.15 |
| Water | 63.1 | 530 | 0.05 |
Note: The data presented in this table is illustrative and based on the typical behavior of 7-aminocoumarin derivatives. Actual experimental values may vary.
Visualizations
Caption: Experimental workflow for analyzing solvent effects.
Caption: Mechanism of solvent polarity effect on fluorescence.
References
Correcting for Autofluorescence in Fluorescence-Based Assays: A Technical Guide
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of autofluorescence in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my assay?
Autofluorescence is the natural fluorescence emitted by various components within a biological sample, such as cells, tissues, and media.[1][2] This intrinsic fluorescence is not related to the specific fluorescent probe used in your assay. It becomes a significant issue because it can mask the true signal from your probe, leading to a decreased signal-to-noise ratio, reduced sensitivity, and potentially inaccurate quantification.[3][4] In some cases, high autofluorescence can even lead to false positive results.
Q2: What are the common sources of autofluorescence in my samples?
Autofluorescence can originate from both endogenous cellular components and exogenous sources introduced during sample preparation.
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Endogenous Sources:
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Metabolic Molecules: Nicotinamide adenine dinucleotide (NADH) and flavins are major contributors to cellular autofluorescence, typically emitting in the green spectrum.[5]
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Structural Proteins: Collagen and elastin, components of the extracellular matrix, are highly autofluorescent.
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Pigments: Lipofuscin, an age-related pigment, exhibits broad fluorescence emission across the visible spectrum. Red blood cells also contribute to autofluorescence due to the presence of heme.
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Aromatic Amino Acids: Tryptophan, tyrosine, and phenylalanine can contribute to UV autofluorescence.
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Exogenous Sources:
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Cell Culture Media: Phenol red and other components in cell culture media can be fluorescent.
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Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by reacting with cellular amines.
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Plasticware: Some plastic microplates can exhibit background fluorescence.
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Q3: How can I determine if autofluorescence is impacting my assay results?
To assess the contribution of autofluorescence, it is crucial to include proper controls in your experiment. The most important control is an "unstained" or "no-probe" sample that has undergone all the same processing steps as your experimental samples, except for the addition of the fluorescent probe. By measuring the fluorescence of this control, you can quantify the level of background autofluorescence.
Q4: What are the general strategies to minimize autofluorescence?
There are several approaches to combat autofluorescence, which can be broadly categorized as:
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Experimental Design and Sample Preparation: Optimizing your experimental setup to reduce the generation of autofluorescence.
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Instrumental and Optical Approaches: Utilizing specific hardware and settings on your fluorescence reader to differentiate the signal from the background.
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Chemical Quenching: Using chemical reagents to reduce or eliminate autofluorescence.
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Computational Correction: Employing software-based methods to subtract the autofluorescence signal from your measurements.
Troubleshooting Guides
This section provides detailed solutions to specific issues you may encounter during your experiments.
Issue 1: High background fluorescence in all wells, including blanks.
| Possible Cause | Troubleshooting Step |
| Contaminated reagents or buffers. | Prepare fresh reagents and buffers using high-purity water. |
| Fluorescent microplate. | Use black, opaque microplates specifically designed for fluorescence assays to minimize background and crosstalk. |
| Autofluorescent cell culture medium. | If possible, replace the medium with a phenol red-free formulation or a low-fluorescence buffer like PBS before the final measurement. |
Issue 2: High background fluorescence only in wells containing cells.
| Possible Cause | Troubleshooting Step |
| High cellular autofluorescence. | * Choose a red-shifted fluorophore: Autofluorescence is often more prominent in the blue and green regions of the spectrum. Using a probe that excites and emits at longer wavelengths (red or far-red) can significantly improve the signal-to-noise ratio. * Implement a chemical quenching protocol: Treat your cells with a quenching agent like Sudan Black B or sodium borohydride. * Utilize spectral unmixing: If your plate reader has this capability, you can mathematically separate the autofluorescence spectrum from your probe's spectrum. |
| Fixation-induced autofluorescence. | * Modify your fixation protocol: Reduce the concentration of the aldehyde fixative or the fixation time. * Switch to a non-aldehyde fixative: Consider using methanol or ethanol for fixation. * Treat with sodium borohydride: This reducing agent can help quench aldehyde-induced autofluorescence. |
Experimental Protocols
Here are detailed protocols for key autofluorescence correction techniques. Note: These are general protocols and may require optimization for your specific cell type, probe, and experimental conditions.
Protocol 1: Background Subtraction using an Unstained Control
This is the most straightforward computational correction method.
Workflow:
Figure 1. Workflow for background subtraction.
Methodology:
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Prepare Samples: Prepare your experimental samples with the fluorescent probe and an equal number of unstained control samples without the probe. Ensure all other conditions are identical.
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Measure Fluorescence: Measure the fluorescence intensity of all wells in your microplate using the appropriate excitation and emission wavelengths for your probe.
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Calculate Average Background: Determine the average fluorescence intensity of your unstained control wells. This value represents the background autofluorescence.
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Correct for Autofluorescence: Subtract the average background fluorescence from the fluorescence intensity of each of your experimental wells.
Protocol 2: Chemical Quenching with Sudan Black B
Sudan Black B is a lipophilic dye that can effectively quench autofluorescence, particularly from lipofuscin.
Workflow:
Figure 2. Workflow for Sudan Black B quenching.
Methodology:
-
Prepare Staining: Complete your standard immunofluorescence or other staining protocol.
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Prepare Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Ensure the solution is well-dissolved and filtered to remove any precipitates.
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Incubation: After the final wash of your staining protocol, incubate the cells with the Sudan Black B solution for 5-10 minutes at room temperature in the dark.
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Washing: Wash the cells extensively with PBS to remove excess Sudan Black B.
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Measurement: Proceed with imaging or reading the fluorescence on a microplate reader.
Note: Sudan Black B can sometimes introduce its own background in the far-red channel, so it's important to test its suitability for your specific multicolor imaging panel.
Protocol 3: Quenching of Aldehyde-Induced Autofluorescence with Sodium Borohydride
Sodium borohydride is a reducing agent that can effectively quench autofluorescence caused by aldehyde fixation.
Workflow:
Figure 3. Workflow for sodium borohydride quenching.
Methodology:
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Fixation: Fix your cells using your standard aldehyde-based fixation protocol.
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Washing: Wash the cells with PBS.
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Prepare Sodium Borohydride Solution: Freshly prepare a 0.1% (w/v) solution of sodium borohydride in PBS. Caution: Sodium borohydride will bubble upon dissolution; this is normal.
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Incubation: Incubate the cells with the sodium borohydride solution for 5 minutes at room temperature. Repeat this step with a fresh solution for another 5 minutes.
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Washing: Wash the cells thoroughly with PBS (3-4 times) to remove all traces of sodium borohydride.
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Staining: Proceed with your regular staining protocol.
Protocol 4: Spectral Unmixing
Spectral unmixing is a powerful computational technique that separates the emission spectra of different fluorophores, including autofluorescence, within a sample. This requires a plate reader or microscope with spectral imaging capabilities.
Logical Relationship:
Figure 4. Logical relationship in spectral unmixing.
Methodology:
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Acquire Reference Spectra:
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Measure the emission spectrum of an unstained sample to obtain the "autofluorescence" reference spectrum.
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For each fluorophore in your assay, prepare a sample containing only that single fluorophore and measure its emission spectrum.
-
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Measure Experimental Sample: Acquire the full emission spectrum of your experimental sample, which will be a mixture of the autofluorescence and your probe(s) of interest.
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Perform Spectral Unmixing: Use the software associated with your instrument to perform linear unmixing. The software will use the reference spectra to calculate the contribution of each component (autofluorescence and each probe) to the mixed spectrum from your experimental sample.
Quantitative Data Summary
The effectiveness of different autofluorescence correction methods can vary depending on the sample type and the specific fluorophores used. The following table provides a general comparison of the expected reduction in background fluorescence.
| Correction Method | Typical Reduction in Autofluorescence | Key Considerations |
| Background Subtraction | Variable; dependent on uniformity of autofluorescence | Simple to implement; assumes uniform autofluorescence across all samples. |
| Use of Red-Shifted Dyes | 50-90% | Highly effective; requires availability of suitable red-shifted probes for the target. |
| Sudan Black B Quenching | 65-95% | Very effective for lipofuscin; may introduce background in far-red channels. |
| Sodium Borohydride Quenching | 40-80% | Effective for aldehyde-induced autofluorescence; may not be suitable for all sample types. |
| Spectral Unmixing | 70-99% | Highly effective and quantitative; requires specialized instrumentation and software. |
Note on "Coumberol": The term "this compound" was not found in the scientific literature during our search. It is possible that this is a misspelling of "Coumarin" or a proprietary name for a specific fluorescent dye. For tailored advice, please identify the correct name and spectral properties (excitation and emission maxima) of your fluorophore. The general principles and protocols outlined in this guide are applicable to a wide range of fluorescence-based assays and can be adapted once the specific characteristics of your dye are known.
References
- 1. Standardization of Fluorescent Reporter Assays in Synthetic Biology across the Visible Light Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. Autofluorescence Quenching | Visikol [visikol.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Optimizing substrate concentration for Coumberol assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize substrate concentration for Coumberol assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent substrate for the enzyme Aldo-Keto Reductase 1C3 (AKR1C3).[1] It is used in biochemical assays to measure the activity of AKR1C3, which is an important enzyme in steroid metabolism and drug resistance. The assay relies on the enzymatic conversion of this compound into a fluorescent product, with the intensity of the fluorescence being proportional to the enzyme's activity.
Q2: Why is it important to optimize the this compound concentration?
Optimizing the this compound concentration is critical for ensuring the sensitivity, accuracy, and reliability of the assay. Using a suboptimal concentration can lead to either an underestimation of enzyme activity (if the concentration is too low) or substrate inhibition and wasted reagents (if the concentration is too high). The optimal concentration should be close to the Michaelis constant (Km) of the enzyme for the substrate, ensuring the reaction rate is sensitive to changes in enzyme activity.
Q3: What are the common causes of high background fluorescence in a this compound assay?
High background fluorescence can be caused by several factors:
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Contaminated reagents or buffers: Impurities in the assay buffer or other reagents can fluoresce at the same wavelength as the product.
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Autofluorescence of this compound: The substrate itself may have some intrinsic fluorescence.
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Well plate material: Certain types of microplates can exhibit autofluorescence.
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Light leakage: Improperly sealed plates or a faulty plate reader can lead to light contamination.
Q4: How can I troubleshoot a low signal or no enzyme activity?
A low or absent signal may indicate a problem with one or more components of the assay:
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Inactive enzyme: The AKR1C3 enzyme may have lost activity due to improper storage or handling.
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Incorrect buffer conditions: The pH, ionic strength, or presence of inhibitors in the assay buffer can significantly affect enzyme activity.
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Degraded this compound: The substrate may have degraded if not stored correctly.
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Suboptimal substrate concentration: The concentration of this compound may be too low for the enzyme to act upon effectively.
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Incorrect plate reader settings: The excitation and emission wavelengths may not be set correctly for the fluorescent product.
Troubleshooting Guide: Optimizing this compound Concentration
Problem: I am not sure what concentration of this compound to use in my assay.
Solution: You need to perform a substrate titration experiment to determine the optimal this compound concentration. This involves measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation to determine the Km value.
Problem: My fluorescence readings are showing high variability between replicate wells.
| Cause | Solution |
| Pipetting errors | Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips. |
| Incomplete mixing | Mix the reaction components thoroughly but gently in each well. Avoid introducing air bubbles. |
| Temperature fluctuations | Ensure the plate is incubated at a stable and uniform temperature. Allow all reagents to reach the assay temperature before starting the reaction. |
| Edge effects in the microplate | Avoid using the outermost wells of the plate, as they are more prone to evaporation and temperature variations. |
Problem: The fluorescence signal is reaching a plateau very quickly, even at low enzyme concentrations.
| Cause | Solution |
| Substrate depletion | The initial this compound concentration is too low and is being rapidly consumed by the enzyme. Increase the range of this compound concentrations in your titration experiment. |
| Detector saturation | The fluorescence signal is too strong for the plate reader's detector. Reduce the gain setting on the instrument or decrease the enzyme concentration. |
| Product inhibition | The fluorescent product may be inhibiting the enzyme at high concentrations. Measure the initial reaction rates to minimize the impact of product inhibition. |
Problem: I am observing a decrease in reaction velocity at very high this compound concentrations.
| Cause | Solution |
| Substrate inhibition | High concentrations of this compound may be inhibitory to the AKR1C3 enzyme. This is a known phenomenon for some enzymes. |
| Substrate precipitation | This compound may be precipitating out of solution at high concentrations. Visually inspect the wells for any signs of precipitation. Ensure the substrate is fully dissolved in the assay buffer. |
Experimental Protocol: this compound Substrate Concentration Optimization
This protocol outlines a method to determine the optimal this compound concentration for an AKR1C3 enzyme assay.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for AKR1C3 activity (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
AKR1C3 Enzyme Stock Solution: Prepare a concentrated stock solution of purified AKR1C3 enzyme in assay buffer. The final concentration in the assay will need to be determined empirically but should be in the linear range of the assay.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
NADPH Stock Solution: Prepare a stock solution of NADPH, the cofactor for AKR1C3, in assay buffer (e.g., 10 mM).
2. Experimental Setup:
-
Use a 96-well black, clear-bottom microplate suitable for fluorescence measurements.
-
Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of working concentrations. A typical range to test would be from 0.1 µM to 100 µM.
-
Include "no enzyme" controls for each this compound concentration to measure background fluorescence.
-
Include a "no substrate" control to determine the background fluorescence of the enzyme and other reaction components.
3. Assay Procedure:
-
Add a fixed volume of assay buffer to each well.
-
Add the varying concentrations of this compound to the appropriate wells.
-
Add a fixed concentration of NADPH to all wells. The final concentration should be saturating (typically 100-200 µM).
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To initiate the reaction, add a fixed amount of AKR1C3 enzyme to all wells except the "no enzyme" controls.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the this compound product.
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Measure the fluorescence kinetically over a set period (e.g., every minute for 30 minutes) at a constant temperature.
4. Data Analysis:
-
For each this compound concentration, subtract the background fluorescence (from the "no enzyme" control) from the kinetic readings.
-
Determine the initial reaction velocity (V₀) for each concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Plot the initial velocity (V₀) against the this compound concentration.
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Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax (maximum velocity) and Km (Michaelis constant). The optimal substrate concentration for routine assays is typically at or slightly above the Km value.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Purpose |
| This compound Concentration Range | 0.1 µM - 100 µM | To determine the Km and identify potential substrate inhibition. |
| AKR1C3 Concentration | In the linear range of the assay | To ensure the reaction rate is proportional to enzyme concentration. |
| NADPH Concentration | 100 µM - 200 µM | To ensure the cofactor is not a limiting factor in the reaction. |
| Incubation Temperature | 25°C or 37°C | To maintain a constant and optimal reaction temperature. |
| Kinetic Read Time | 30 - 60 minutes | To accurately determine the initial linear rate of the reaction. |
Visualizations
Caption: Workflow for optimizing this compound substrate concentration.
References
Technical Support Center: Coumberol Fluorescence Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Coumberol fluorescence readings and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its fluorescence sensitive to the experimental environment?
This compound is a fluorescent dye belonging to the coumarin family. Coumarin dyes are known for their sensitivity to the local microenvironment.[1] Their fluorescence characteristics, including intensity and emission wavelength, can be significantly influenced by factors such as solvent polarity, viscosity, and pH.[1][2] This sensitivity arises from changes in the electronic structure of the molecule in different environments, which can affect the efficiency of the fluorescence emission process.
Q2: My this compound fluorescence intensity is significantly lower than expected. What are the potential causes?
Several factors can lead to lower-than-expected fluorescence intensity. One common issue is Aggregation-Caused Quenching (ACQ) , which occurs at high concentrations of the dye.[3] In this state, this compound molecules stack together, creating non-radiative decay pathways that reduce fluorescence.[3] Another cause could be the use of highly polar solvents, which can lead to the formation of a "twisted intramolecular charge-transfer" (TICT) state, a non-fluorescent form of the molecule. Additionally, the presence of quenching agents in your sample, photobleaching from prolonged exposure to excitation light, or incorrect instrument settings can also diminish the signal.
Q3: Why do I observe high variability in fluorescence readings between replicate wells?
High variability between replicates can stem from several sources, including:
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Incomplete Mixing: Ensure all components in the wells are thoroughly mixed before measurement.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to different concentrations of this compound or other reagents in each well.
-
Temperature Fluctuations: Enzymatic reactions and fluorescence are sensitive to temperature changes. Ensure the plate and reagents are at a stable temperature.
-
Evaporation: Evaporation from the wells, especially at the edges of the plate, can concentrate the sample and alter fluorescence readings. Using plate sealers can help minimize this effect.
-
Instrumental Factors: Inconsistent positioning of the plate in the reader or fluctuations in the light source can contribute to variability.
Q4: My background fluorescence is very high. How can I reduce it?
High background fluorescence can mask the specific signal from your experiment. Potential sources include:
-
Autofluorescence: The test compound itself, the sample matrix, or the microplate material may be inherently fluorescent at the excitation and emission wavelengths used for this compound. It is crucial to run a "buffer only" or "vehicle only" control to assess this.
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Contaminated Reagents: Impurities in solvents or buffers can be fluorescent. Always use high-purity reagents.
-
Non-specific Binding: In assays involving antibodies, non-specific binding of fluorescently labeled antibodies can increase background signal.
Troubleshooting Guides
This section provides step-by-step guidance to address specific issues you may encounter during your this compound fluorescence experiments.
Issue 1: Weak or No Fluorescence Signal
Question: I am not detecting any signal, or the signal is too weak. What steps should I take?
Answer:
-
Verify Instrument Settings:
-
Excitation and Emission Wavelengths: Ensure the filter sets or monochromator settings on your instrument are correctly aligned with the optimal excitation and emission wavelengths for this compound. Coumarin derivatives typically have excitation wavelengths ranging from 300 to 420 nm and emission wavelengths from 350 to 500 nm.
-
Gain and Exposure Time: A low gain setting or short exposure time may not be sufficient to detect the signal. Gradually increase the gain, but be cautious of saturating the detector.
-
-
Check Reagent Concentration and Integrity:
-
This compound Concentration: The concentration of this compound may be too low. Conversely, if the concentration is too high, you might be observing aggregation-caused quenching. Consider preparing a dilution series to find the optimal concentration.
-
Reagent Stability: Ensure that the this compound stock solution and other reagents have not degraded. Prepare fresh solutions if there is any doubt about their stability.
-
-
Evaluate the Experimental Environment:
-
Solvent Effects: If using a highly polar solvent, consider switching to a less polar or more viscous solvent to minimize the formation of the non-fluorescent TICT state.
-
pH of the Solution: The fluorescence of many coumarin derivatives is pH-dependent. For example, 7-hydroxycoumarin is weakly fluorescent in its protonated form but highly fluorescent when deprotonated at higher pH. Verify that the pH of your assay buffer is optimal for this compound fluorescence.
-
Issue 2: High Background Fluorescence
Question: My control wells (without the analyte of interest) show a high fluorescence signal, compromising my results. How can I troubleshoot this?
Answer:
-
Identify the Source of Autofluorescence:
-
Run controls for each component of your assay (buffer, media, test compounds, microplate) to pinpoint the source of the high background.
-
If the test compound is autofluorescent, you may need to subtract its signal from the experimental wells or use a different fluorescent probe.
-
-
Optimize Assay Conditions:
-
Use Appropriate Microplates: Black, opaque-bottom microplates are recommended for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself.
-
Reagent Purity: Use high-purity solvents and reagents to avoid fluorescent contaminants.
-
Data Presentation: Factors Affecting this compound Fluorescence
The following table summarizes key factors that can influence this compound fluorescence readings and suggests potential solutions.
| Factor | Effect on Fluorescence | Troubleshooting/Optimization |
| Concentration | High concentrations can lead to aggregation-caused quenching (ACQ), reducing the signal. | Titrate this compound concentration to determine the optimal working range. |
| Solvent Polarity | Increased polarity can decrease quantum yield due to the formation of a non-fluorescent TICT state. | Use less polar or more viscous solvents if the experimental design allows. |
| pH | The protonation state of functional groups can significantly alter fluorescence intensity. | Determine and maintain the optimal pH for your this compound derivative. |
| Temperature | Can affect reaction rates and fluorescence quantum yield. | Ensure all reagents and the plate reader are at a stable, consistent temperature. |
| Photobleaching | Prolonged exposure to excitation light can irreversibly destroy the fluorophore. | Minimize exposure time and the number of readings per well. Use anti-fade reagents if applicable. |
Experimental Protocols
Protocol 1: Testing for Compound Autofluorescence
This protocol helps determine if your test compound contributes to the background fluorescence.
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Prepare a Dilution Series: Create a series of dilutions of your test compound in the assay buffer, covering the concentration range used in your experiment.
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Plate Preparation: Add the dilutions to the wells of a black, opaque-bottom microplate. Include a "buffer only" control.
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Fluorescence Measurement: Measure the fluorescence at the same excitation and emission wavelengths used for your this compound assay.
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Data Analysis: If you observe a concentration-dependent increase in fluorescence from the compound alone, your compound is autofluorescent and this background signal will need to be accounted for in your final data analysis.
Protocol 2: Optimizing this compound Concentration
This protocol helps identify the optimal working concentration for this compound to avoid aggregation-caused quenching.
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Prepare a Dilution Series: Prepare a wide range of this compound concentrations in your assay buffer.
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Plate Preparation: Add the different concentrations to the wells of a black, opaque-bottom microplate.
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Fluorescence Measurement: Measure the fluorescence intensity for each concentration.
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Data Analysis: Plot the fluorescence intensity as a function of this compound concentration. The optimal concentration will be in the linear range of the curve, before the signal starts to plateau or decrease due to quenching effects.
Mandatory Visualizations
Diagram 1: Influence of Solvent Polarity on this compound Fluorescence
Caption: Effect of solvent polarity on the de-excitation pathways of this compound.
Diagram 2: Troubleshooting Workflow for Low Fluorescence Signal
Caption: A step-by-step workflow for troubleshooting low fluorescence signals.
References
Coumberol assay optimization for different cell lines
I have gathered some initial information about "Coumberol assay," but it appears that "this compound" is likely a misspelling of "Dicoumarol," a known anticoagulant that also affects cellular metabolism. The search results provide general guidance on cell-based assay optimization, factors affecting metabolic assays, and protocols for assessing cellular processes, but they do not mention "this compound." I need to proceed with the assumption that the user is interested in Dicoumarol or a similar compound affecting cellular metabolism and tailor the troubleshooting guide accordingly.
To create a comprehensive and useful technical support center, I need to focus on the practical aspects of optimizing a metabolic assay for different cell lines, using Dicoumarol as the likely intended compound. This will involve creating hypothetical but realistic troubleshooting scenarios, FAQs, and protocols based on the general principles of cell-based assays found in the search results.
Given this, I will adjust my plan to build the technical support center based on the available information, focusing on the core requirements of the user's request while addressing the likely intended topic of a metabolic assay involving a coumarin-based compound.
Updated plan:
-
Structure the content into a "Technical Support Center" format with dedicated sections for Troubleshooting Guides and FAQs.
-
Create a detailed troubleshooting guide in a question-and-answer format, addressing potential issues such as high background signal, low signal-to-noise ratio, inconsistent results, and cell line-specific variability, drawing on general principles from the search results.
-
Develop a comprehensive FAQ section addressing common questions about assay principle, reagent preparation, experimental setup, and data analysis, based on general knowledge of cell-based metabolic assays.
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Generate a table summarizing key optimization parameters for different hypothetical cell lines (e.g., adherent vs. suspension, fast-growing vs. slow-growing) to illustrate the importance of cell-line-specific optimization.
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Provide a detailed, step-by-step experimental protocol for a generic metabolic assay, adaptable for different cell lines, incorporating best practices mentioned in the search results.
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Create Graphviz diagrams to visualize the experimental workflow, a hypothetical signaling pathway affected by a metabolic inhibitor like Dicoumarol, and a troubleshooting decision tree, adhering to all specified diagrammatic requirements.
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Write a brief, descriptive caption for each diagram.
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Ensure all quantitative data is presented in tables and that the final response is structured as a cohesive technical support center resource.
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Add citations to the generated content, referencing the initial search results where applicable to support the general principles of assay optimization.## Technical Support Center: this compound Assay Optimization
Welcome to the technical support center for the this compound assay. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the this compound assay for various cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound assay experiments in a question-and-answer format.
Issue 1: High Background Signal or Signal in Negative Controls
-
Question: Why am I observing a high background signal or a significant signal in my negative control wells (no cells or no this compound)?
-
Answer: High background can be caused by several factors:
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Reagent Contamination: The assay reagents, media, or buffers may be contaminated. Prepare fresh reagents and use sterile techniques.
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Autofluorescence of Compound: this compound itself might be autofluorescent at the excitation/emission wavelengths used. Measure the fluorescence of the compound in cell-free media to determine its contribution to the signal.
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Media Components: Phenol red in cell culture media can interfere with fluorescence-based assays. It is recommended to use phenol red-free media for the assay.[1]
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Incubation Time: Over-incubation with the detection reagent can lead to non-specific signal generation. Optimize the incubation time for your specific cell line.
-
Issue 2: Low Signal-to-Noise Ratio
-
Question: My assay window is very narrow, with little difference between the positive and negative controls. How can I improve the signal-to-noise ratio?
-
Answer: A low signal-to-noise ratio can be improved by optimizing several parameters:
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Cell Seeding Density: The optimal cell number per well is critical. Too few cells will result in a weak signal, while too many can lead to nutrient depletion and cell death, affecting the assay results.[2] It's important to perform a cell titration experiment to determine the optimal seeding density for each cell line.
-
Reagent Concentration: The concentration of the this compound and the detection reagent may need optimization. Titrate both to find the concentrations that give the best dynamic range.
-
Incubation Time: The duration of cell exposure to this compound and the subsequent incubation with the detection reagent are critical.[2] Optimize these times to achieve the maximal signal window.
-
Issue 3: Inconsistent Results and High Variability Between Replicates
-
Question: I am observing high variability between my replicate wells and between experiments. What could be the cause?
-
Answer: Inconsistent results are often due to technical inconsistencies:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to seed the same number of cells in each well. Edge effects in multi-well plates can also contribute to variability; consider not using the outer wells for data collection.
-
Improper Mixing: Ensure all reagents are thoroughly mixed before and after being added to the wells.
-
Temperature and Incubation Conditions: Maintain consistent temperature and CO2 levels throughout the experiment, as fluctuations can affect cell metabolism.[1]
-
Cell Health: Use cells that are in the logarithmic growth phase and have a high viability.
-
Issue 4: Cell Line-Specific Differences in Response
-
Question: I am testing the this compound assay on different cell lines and observing vastly different responses. Why is this happening?
-
Answer: Different cell lines have distinct metabolic profiles and growth rates, which will influence their response to a metabolic inhibitor like this compound.[3]
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Metabolic Rate: Highly proliferative cancer cell lines may have a different baseline metabolic activity compared to slower-growing or primary cell lines.
-
Expression of Target Enzyme: The cellular target of this compound may be expressed at different levels in various cell lines.
-
Optimization is Key: It is crucial to optimize the assay conditions (cell density, compound concentration, incubation time) for each specific cell line to obtain reliable and comparable data.
-
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a cell-based assay designed to measure the effect of this compound, a coumarin-based compound, on cellular metabolism. It likely functions by inhibiting a key enzyme involved in metabolic pathways, leading to a detectable change in a specific metabolite or a general reduction in cell viability/proliferation. The exact mechanism would depend on the specific assay kit and detection method being used (e.g., fluorescence, luminescence, or colorimetric).
Q2: How should I prepare and store the this compound compound?
A2: this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store it at -20°C or -80°C, protected from light. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What controls should be included in the this compound assay?
A3: A well-designed experiment should include the following controls:
-
Negative Control (Vehicle Control): Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any effects of the solvent on the cells.
-
Positive Control: Cells treated with a known inhibitor of the metabolic pathway being investigated. This ensures that the assay is working as expected.
-
No-Cell Control (Blank): Wells containing only cell culture medium and the assay reagents. This helps to determine the background signal.
Q4: How do I analyze the data from the this compound assay?
A4: The data is typically analyzed by subtracting the average background signal (from the no-cell control) from all other readings. The results are then often expressed as a percentage of the vehicle control. For dose-response experiments, the data can be plotted on a semi-log graph (response vs. log of this compound concentration) to determine the IC50 value (the concentration of this compound that causes 50% inhibition).
Data Presentation: Optimization Parameters for Different Cell Lines
The following table provides a hypothetical summary of optimized parameters for the this compound assay in different cell lines to illustrate the need for cell-line-specific optimization.
| Parameter | Adherent Cancer Cell Line (e.g., HeLa) | Suspension Cancer Cell Line (e.g., Jurkat) | Primary Endothelial Cells |
| Seeding Density (cells/well) | 5,000 - 10,000 | 20,000 - 40,000 | 8,000 - 15,000 |
| This compound Incubation Time | 24 - 48 hours | 24 - 48 hours | 12 - 24 hours |
| Detection Reagent Incubation | 1 - 2 hours | 2 - 4 hours | 1 - 1.5 hours |
| Optimal this compound Conc. Range | 1 - 100 µM | 5 - 200 µM | 0.5 - 50 µM |
Experimental Protocols
Protocol: Optimizing Cell Seeding Density for the this compound Assay
-
Prepare a single-cell suspension of the desired cell line.
-
Count the cells and determine the viability using a method like Trypan Blue exclusion.
-
Prepare a serial dilution of the cell suspension to achieve a range of cell densities (e.g., from 1,000 to 50,000 cells per well in a 96-well plate).
-
Seed the cells in a 96-well plate, with at least three replicate wells for each cell density.
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2) for the intended duration of the this compound treatment (e.g., 24 hours).
-
At the end of the incubation period, perform the this compound assay without adding this compound to determine the baseline metabolic activity at each cell density.
-
Plot the assay signal versus the number of cells per well. The optimal seeding density will be in the linear range of this curve, where a change in cell number results in a proportional change in the signal.
Visualizations
Caption: Experimental workflow for the this compound assay.
Caption: Hypothetical signaling pathway showing this compound inhibition.
Caption: Troubleshooting decision tree for the this compound assay.
References
- 1. QEHB Pathology Departments - Common Factors Affecting Analysis [qehbpathology.uk]
- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological phenotyping of mammalian cell lines by enzymatic activity fingerprinting of key carbohydrate metabolic enzymes: a pilot and feasibility study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating AKR1C3 Activity: A Comparison of Coumberol-Based Assays and Immunoblotting
For researchers investigating the role of Aldo-Keto Reductase 1C3 (AKR1C3) in various physiological and pathological processes, accurately quantifying its enzymatic activity and protein expression is paramount. This guide provides a comparative overview of two common methods for validating AKR1C3 status: the Coumberol-based fluorometric activity assay and immunoblotting for protein expression. This guide is intended for researchers, scientists, and drug development professionals seeking to employ robust methods for AKR1C3 analysis.
Data Presentation
A direct comparison of the quantitative outputs from this compound-based assays and immunoblotting is essential for validating AKR1C3 activity. The following table summarizes the key parameters and expected correlations between the two techniques.
| Parameter | This compound-Based Assay | Immunoblotting | Expected Correlation |
| Analyte | Enzymatic activity of AKR1C3 | AKR1C3 protein expression | A positive correlation is expected. Higher AKR1C3 protein levels should correspond to higher enzymatic activity.[1] |
| Principle | Measures the conversion of the non-fluorescent substrate Coumberone to the fluorescent product this compound by AKR1C3.[1][2][3] | Detects the AKR1C3 protein using specific antibodies following separation by molecular weight.[4] | The intensity of the fluorescent signal should correlate with the intensity of the protein band. |
| Specificity | Can be made specific to AKR1C3 by using a selective inhibitor like SN34037 to measure the inhibitable portion of the activity. | Dependent on the specificity of the primary antibody used. Cross-reactivity with other AKR1C isoforms is a potential issue. | Both methods require careful controls to ensure specificity for AKR1C3. |
| Sensitivity | High sensitivity due to the fluorescent readout. | Sensitivity depends on the antibody affinity and the abundance of the protein in the sample. | Both methods are generally sensitive enough for cell culture and tissue samples. |
| Quantitative Nature | Provides a quantitative measure of enzymatic activity (e.g., rate of this compound formation). | Can be semi-quantitative by measuring band intensity relative to a loading control. | Relative changes in activity measured by the this compound assay should be reflected in the relative changes in band intensity from immunoblotting. |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for both the this compound-based AKR1C3 activity assay and AKR1C3 immunoblotting.
This compound-Based AKR1C3 Activity Assay
This protocol is adapted from methodologies described in the literature.
Materials:
-
Cell or tissue lysates
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
NADPH (final concentration 250 µM)
-
Coumberone (substrate, final concentration to be optimized, e.g., 5 µM)
-
AKR1C3 specific inhibitor (e.g., SN34037, final concentration 1 µM)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~385 nm, Emission: ~510 nm)
Procedure:
-
Prepare Lysates: Prepare cell or tissue lysates using a suitable lysis buffer and determine the total protein concentration.
-
Set up Assay: In a 96-well plate, prepare duplicate wells for each sample:
-
Total Activity: Add lysate, assay buffer, and NADPH.
-
Inhibited Activity: Add lysate, assay buffer, NADPH, and the AKR1C3 specific inhibitor SN34037.
-
-
Initiate Reaction: Add Coumberone to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light.
-
Measure Fluorescence: Read the fluorescence at an excitation of ~385 nm and an emission of ~510 nm.
-
Data Analysis:
-
Subtract the fluorescence of the inhibited wells from the total activity wells to determine the AKR1C3-specific activity.
-
Normalize the activity to the total protein concentration of the lysate.
-
AKR1C3 Immunoblotting
This is a general protocol for western blotting of AKR1C3.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against AKR1C3
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Mix equal amounts of protein with Laemmli buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. The expected molecular weight of AKR1C3 is approximately 36-37 kDa.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary AKR1C3 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity for AKR1C3 and the loading control. Normalize the AKR1C3 signal to the loading control signal.
Mandatory Visualization
The following diagrams illustrate the key experimental workflows and the enzymatic reaction central to the this compound-based assay.
Caption: Comparative workflows for the this compound-based activity assay and immunoblotting.
Caption: Enzymatic conversion of Coumberone to fluorescent this compound by AKR1C3.
Caption: Logical relationship for validating AKR1C3 status using both methods.
References
- 1. A novel fluorometric assay for aldo-keto reductase 1C3 predicts metabolic activation of the nitrogen mustard prodrug PR-104A in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aldo-keto Reductase 1C3 (AKR1C3) is Expressed in Differentiated Human Epidermis, Affects Keratinocyte Differentiation and is Upregulated in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Probes for Monitoring AKR1C3 Activity: Coumberol and Alternatives
For researchers, scientists, and drug development professionals investigating the activity of Aldo-Keto Reductase 1C3 (AKR1C3), the selection of an appropriate fluorescent probe is critical for generating robust and reliable data. This guide provides a detailed comparison of Coumberol, a widely used fluorescent reporter for AKR1C3 activity, with other potential fluorescent probes and methods. We present available quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most suitable tool for your research needs.
AKR1C3 is a key enzyme involved in the metabolism of steroids and prostaglandins and has been identified as a therapeutic target in various diseases, including cancer. Monitoring its activity in cells and tissues is crucial for understanding its physiological roles and for the development of novel inhibitors. Fluorescent probes offer a sensitive and non-invasive means to measure enzyme activity in real-time.
This compound: A Substrate-Based Fluorescent Probe
This compound itself is not a direct probe but rather the fluorescent product of the enzymatic reduction of its non-fluorescent precursor, coumberone. This reaction is catalyzed by several members of the AKR1C subfamily. Therefore, to specifically measure the activity of AKR1C3, the use of a selective inhibitor is essential.
Mechanism of Action:
The non-fluorescent molecule, coumberone, is a substrate for AKR1C enzymes. In the presence of NADPH, AKR1C3 reduces the keto group of coumberone, leading to the formation of the highly fluorescent product, this compound. The increase in fluorescence intensity is directly proportional to the AKR1C3 activity. To ensure specificity for AKR1C3, an inhibitor that selectively blocks other AKR1C isoforms or a specific inhibitor of AKR1C3, such as SN34037, is used in parallel experiments. The difference in fluorescence with and without the specific inhibitor provides the net AKR1C3 activity.
Caption: Mechanism of this compound fluorescence activation by AKR1C3.
Comparison of Fluorescent Probes for AKR1C3
A direct comparison with alternative, specific small-molecule fluorescent probes for AKR1C3 is challenging due to the limited availability of such probes in the published literature. Most alternative methods rely on indirect measurements or probes for general aldo-keto reductase activity.
| Feature | This compound (from Coumberone) | Alternative Probes |
| Principle | Enzymatic conversion of a non-fluorescent substrate to a fluorescent product. | Data not available for a direct alternative. |
| Specificity | Requires a specific inhibitor (e.g., SN34037) to distinguish AKR1C3 activity from other AKR1C isoforms.[1][2] | Data not available. |
| Excitation Max (nm) | ~380 nm | Data not available. |
| Emission Max (nm) | ~508 nm | Data not available. |
| Quantum Yield | Data not publicly available. | Data not available. |
| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | Data not publicly available. | Data not available. |
| Advantages | Established assay, provides a measure of enzymatic activity. | - |
| Disadvantages | Lack of inherent specificity, requires a separate inhibitor control. Quantitative optical properties are not readily available. | Limited availability of specific small-molecule probes for direct comparison. |
Experimental Protocols
Measurement of AKR1C3 Activity using Coumberone
This protocol is adapted from established methods for measuring AKR1C3 activity in cell lysates or recombinant protein preparations.
Materials:
-
96-well black, clear-bottom plates
-
Cell lysate or recombinant AKR1C3 protein
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4
-
NADPH (final concentration 250 µM)
-
Coumberone (final concentration 10 µM, dissolved in DMSO)
-
AKR1C3-specific inhibitor (e.g., SN34037, final concentration 1 µM, dissolved in DMSO)
-
This compound standard (for calibration curve)
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Prepare fresh solutions of NADPH, coumberone, and the AKR1C3 inhibitor in assay buffer.
-
Set up Assay Plate:
-
Blank: Assay buffer only.
-
No Enzyme Control: Assay buffer + NADPH + coumberone.
-
Total AKR1C Activity: Cell lysate/protein + Assay buffer + NADPH + coumberone.
-
Non-AKR1C3 Activity: Cell lysate/protein + Assay buffer + NADPH + coumberone + AKR1C3 inhibitor.
-
-
Incubation: Add the cell lysate or recombinant protein to the appropriate wells. Add the inhibitor to the designated wells and pre-incubate for 15 minutes at 37°C.
-
Initiate Reaction: Add the coumberone and NADPH solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~508 nm. Take kinetic readings every 2 minutes for a total of 30-60 minutes at 37°C.
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Calculate the rate of reaction (change in fluorescence per minute) for each condition.
-
The AKR1C3-specific activity is the difference between the rate of the "Total AKR1C Activity" and the "Non-AKR1C3 Activity".
-
A standard curve using known concentrations of this compound can be used to convert the fluorescence units to the amount of product formed.
-
Caption: Experimental workflow for measuring AKR1C3 activity.
Conclusion
This compound, generated from its precursor coumberone, remains a valuable tool for assessing AKR1C3 activity. Its primary limitation is the lack of inherent specificity, which can be overcome by the inclusion of appropriate inhibitor controls. The absence of publicly available quantitative data on its optical properties, such as quantum yield and molar extinction coefficient, makes direct comparison with potential future probes challenging. The development of novel, highly specific, and well-characterized fluorescent probes for AKR1C3 would be a significant advancement in the field, enabling more direct and quantitative measurements of enzyme activity in complex biological systems. Researchers should carefully consider the experimental design, including the necessary controls, to obtain reliable and specific data on AKR1C3 activity when using the coumberone/Coumberol system.
References
Cross-Reactivity of Coumarin-Based Inhibitors with AKR1C1 and AKR1C2 Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of coumarin-based compounds against the aldo-keto reductase (AKR) isoforms AKR1C1 and AKR1C2. The significant structural homology between these isoforms presents a challenge in developing selective inhibitors, making cross-reactivity analysis crucial for targeted drug design. This document summarizes key quantitative data, details experimental protocols for assessing inhibitory activity, and visualizes the experimental workflow. While the initial query specified "Coumberol," the available scientific literature more broadly addresses coumarin derivatives as inhibitors of AKR1C isoforms. This guide focuses on a representative pan-inhibitor from this class to illustrate the cross-reactivity profile.
Data Presentation: Inhibitory Activity of Coumarin Derivative 1f
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative 7-substituted coumarin derivative, designated as compound 1f, against AKR1C1, AKR1C2, and AKR1C3 for a broader context. This compound demonstrates pan-inhibitory activity across these closely related isoforms.
| Compound | Target Isoform | IC50 (nM) |
| Coumarin Derivative 1f | AKR1C1 | 67[1] |
| AKR1C2 | 100[1] | |
| AKR1C3 | 93[1] |
Another coumarin derivative, a coumarin amide designated as 3a, also shows potent inhibition of both AKR1C2 and AKR1C3, with IC50 values of 90 nM and 50 nM, respectively[2][3].
Experimental Protocols
The determination of the inhibitory potency of coumarin derivatives against AKR1C1 and AKR1C2 is typically performed using an in vitro enzymatic assay. The following protocol is a synthesized representation of methodologies described in the scientific literature.
Objective: To determine the IC50 values of a test compound (e.g., a coumarin derivative) against recombinant human AKR1C1 and AKR1C2 enzymes.
Materials:
-
Recombinant human AKR1C1 and AKR1C2 enzymes
-
Nicotinamide adenine dinucleotide phosphate (NADP+) or its reduced form (NADPH) as a cofactor
-
A suitable substrate for the enzymatic reaction (e.g., S-tetralol or 1-acenaphthenol)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4 or 9.0)
-
Test compound (coumarin derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzymes, cofactor, substrate, and test compound at appropriate concentrations.
-
Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixture containing the potassium phosphate buffer, the cofactor (e.g., 0.5 mM NADP+), and the substrate (e.g., 1 mM S-tetralol).
-
Inhibitor Incubation: Add varying concentrations of the test compound to the wells. Include a control group with the solvent (DMSO) only to determine the uninhibited enzyme activity. Incubate the mixture with the recombinant enzymes (e.g., 2 µg) on ice for a short period (e.g., 10 minutes).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a pre-determined amount of the substrate mixture.
-
Kinetic Measurement: Immediately place the microplate in a plate reader pre-set to 37°C and measure the change in absorbance at 340 nm over a specific time period (e.g., 15 minutes). The rate of NADPH formation (increase in absorbance) or NADP+ consumption (decrease in absorbance) is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the kinetic curves.
-
Normalize the enzymatic activity of the inhibitor-treated groups to the vehicle control group (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Mandatory Visualization
The following diagrams illustrate the general signaling pathway involving AKR1C enzymes and a typical experimental workflow for assessing inhibitor activity.
Caption: Simplified signaling pathway of AKR1C1 and AKR1C2 in steroid metabolism.
Caption: Experimental workflow for determining the IC50 of an AKR1C inhibitor.
References
A Head-to-Head Comparison: LC-MS/MS and Coumberol Assay for AKR1C3 Activity Confirmation
For researchers, scientists, and drug development professionals, accurately measuring the activity of Aldo-Keto Reductase 1C3 (AKR1C3) is critical for understanding its role in various diseases and for the development of targeted therapeutics. This guide provides a comprehensive comparison of two key methodologies: a direct, fluorometric assay using Coumberol and an indirect, yet highly specific, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
This comparison guide delves into the experimental protocols of both assays, presents quantitative data for each, and visualizes the intricate signaling pathways of AKR1C3 and the workflows of the discussed methods.
At a Glance: Comparing the Methodologies
| Feature | This compound Assay | LC-MS/MS Method |
| Principle | Fluorometric measurement of the conversion of a non-fluorescent substrate (Coumberone) to a fluorescent product (this compound) by AKR1C3. | Quantification of the conversion of a specific AKR1C3 steroid substrate (e.g., androstenedione) to its product (e.g., testosterone) using mass spectrometry. |
| Specificity | High, especially when used with a specific AKR1C3 inhibitor (e.g., SN34037) to differentiate from other AKR1C isoforms.[1][2][3] | Very high, based on the specific mass-to-charge ratio of the substrate and product. |
| Throughput | High-throughput compatible (e.g., 96-well plate format). | Lower throughput compared to the this compound assay, though automation is possible. |
| Sensitivity | High, capable of detecting low enzyme activity. | Very high, capable of detecting picogram to nanogram levels of steroids.[4][5] |
| Direct/Indirect | Direct measurement of enzyme activity. | Indirect measurement of enzyme activity by quantifying product formation. |
| Instrumentation | Fluorescence plate reader. | Liquid chromatograph coupled to a tandem mass spectrometer. |
| Expertise Required | Moderate. | High, requires expertise in LC-MS/MS operation and data analysis. |
Delving into the Details: Experimental Protocols
This compound Assay for AKR1C3 Activity
This protocol is adapted from methodologies described in the literature and provides a robust framework for measuring AKR1C3 activity in cell lysates.
Materials:
-
Cell lysate containing AKR1C3
-
Assay Buffer: 100 mM Potassium Phosphate (KPO4) buffer, pH 7.4
-
NADPH (final concentration 250 µM)
-
Coumberone (substrate)
-
SN34037 (specific AKR1C3 inhibitor)
-
Fluorescence microplate reader
Procedure:
-
Prepare Cell Lysates: Lyse cells expressing AKR1C3 using a suitable lysis buffer and determine the total protein concentration.
-
Set up the Reaction: In a 96-well black plate, add the following to each well:
-
40 µg of total protein from cell lysate.
-
Assay buffer to a final volume of 100 µL.
-
For inhibitor control wells, add SN34037 to a final concentration of 1 µM and incubate for 60 minutes at 37°C.
-
-
Initiate the Reaction: Add NADPH to all wells to a final concentration of 250 µM.
-
Add Substrate: Add Coumberone to all wells.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths for this compound at multiple time points.
-
Data Analysis: Calculate the rate of this compound formation. The AKR1C3-specific activity is determined by subtracting the rate in the presence of the inhibitor (SN34037) from the rate in the absence of the inhibitor.
LC-MS/MS Method for AKR1C3 Activity
This protocol outlines a general procedure for quantifying the conversion of androstenedione to testosterone by AKR1C3 in a reaction mixture.
Materials:
-
Recombinant human AKR1C3 enzyme or cell lysate
-
Reaction Buffer: e.g., 100 mM Potassium Phosphate buffer, pH 7.4
-
NADPH
-
Androstenedione (substrate)
-
Testosterone (product standard)
-
Internal Standard (e.g., deuterated testosterone)
-
Acetonitrile (ACN) for protein precipitation
-
Liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the AKR1C3 enzyme/lysate, reaction buffer, and NADPH.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding androstenedione.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
-
Sample Preparation:
-
Vortex the mixture to precipitate proteins.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the substrate (androstenedione) and product (testosterone) using a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of testosterone.
-
Quantify the amount of testosterone produced in the enzymatic reaction by comparing its peak area to that of the internal standard and interpolating from the standard curve.
-
Calculate the enzyme activity based on the amount of product formed over time.
-
Visualizing the Science
AKR1C3 Signaling Pathway
AKR1C3 plays a crucial role in the metabolism of steroid hormones and prostaglandins, thereby influencing various cellular processes.
Caption: AKR1C3 metabolizes key substrates to influence major signaling pathways.
Experimental Workflow Comparison
The following diagrams illustrate the distinct workflows of the this compound assay and the LC-MS/MS method.
Caption: Distinct workflows for this compound assay and LC-MS/MS method.
Conclusion: Choosing the Right Tool for the Job
Both the this compound assay and the LC-MS/MS method are powerful tools for assessing AKR1C3 activity. The choice between them will largely depend on the specific research question, available resources, and desired throughput.
-
The This compound assay is an excellent choice for high-throughput screening of potential AKR1C3 inhibitors or for rapidly assessing relative AKR1C3 activity across a large number of samples. Its direct and fluorescence-based nature makes it a convenient and sensitive method.
-
The LC-MS/MS method , while more technically demanding and lower in throughput, offers unparalleled specificity and the ability to measure the conversion of endogenous or specific steroid substrates. This makes it the gold standard for confirming hits from a primary screen and for detailed kinetic studies in a complex biological matrix.
For a comprehensive research strategy, these two methods can be used in a complementary fashion. The this compound assay can be employed for initial high-throughput screening, with the more rigorous LC-MS/MS method used to validate and further characterize the most promising findings. This dual-pronged approach ensures both efficiency and accuracy in the investigation of AKR1C3 activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A novel fluorometric assay for aldo-keto reductase 1C3 predicts metabolic activation of the nitrogen mustard prodrug PR-104A in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Enhancing Specificity of the Coumberol Assay for AKR1C3: A Comparison of Isoform-Specific Inhibitors
For researchers, scientists, and drug development professionals, accurately measuring the activity of specific enzyme isoforms is paramount. This guide provides a comparative analysis of the Coumberol assay for Aldo-Keto Reductase 1C3 (AKR1C3), focusing on the use of isoform-specific inhibitors to ensure precise and reliable results.
The aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a critical enzyme involved in the biosynthesis of androgens and prostaglandins. Its role in various cancers, including prostate and breast cancer, has made it a significant target for drug development. The this compound assay is a valuable tool for measuring AKR1C3 activity; however, the substrate, coumberone, is not exclusive to AKR1C3 and can be metabolized by other AKR1C isoforms (AKR1C1, AKR1C2, and AKR1C4). To achieve specificity, the assay is often performed in the presence of inhibitors that selectively block the activity of other isoforms or specifically that of AKR1C3.
This guide will delve into the specifics of the this compound assay, present a comparison of various AKR1C3 inhibitors, and provide detailed experimental protocols to aid researchers in obtaining accurate and isoform-specific measurements of AKR1C3 activity.
The this compound Assay for AKR1C3 Activity
The this compound assay is a fluorometric method used to determine the enzymatic activity of AKR1C isoforms. The non-fluorescent substrate, coumberone, is reduced by AKR1C enzymes in the presence of the cofactor NADPH to produce the highly fluorescent product, this compound. The increase in fluorescence intensity is directly proportional to the enzyme activity.
However, due to the high sequence homology among AKR1C isoforms, particularly AKR1C1 and AKR1C2 which share over 86% identity with AKR1C3, coumberone is readily reduced by these related enzymes.[1][2] This lack of substrate specificity necessitates the use of isoform-specific inhibitors to isolate and accurately measure AKR1C3 activity. A functional assay for AKR1C3 in cells has been described using the fluorogenic probe coumberone in conjunction with a specific inhibitor of AKR1C3, such as the morpholylurea SN34037.[3][4]
Comparison of AKR1C3-Specific Inhibitors
The selection of an appropriate inhibitor is crucial for the specificity of the this compound assay. An ideal inhibitor should exhibit high potency and selectivity for AKR1C3 over other AKR1C isoforms. Several classes of compounds have been investigated as AKR1C3 inhibitors, including non-steroidal anti-inflammatory drugs (NSAIDs), steroids, and various small molecules.[5]
Below is a summary of commonly used and recently developed AKR1C3 inhibitors with their reported potencies and selectivities.
| Inhibitor | Class | AKR1C3 IC₅₀/Kᵢ | Selectivity over AKR1C1 | Selectivity over AKR1C2 | Reference(s) |
| SN34037 | Morpholylurea | Potent (specific values not consistently reported) | High | High | |
| SN33638 | Oxopyrrolidinylphenylpiperidinosulfonamide | Low nanomolar | >300-fold | >300-fold | |
| Indomethacin | NSAID | ~7 µM | Strong selectivity | Strong selectivity | |
| Flufenamic acid | NSAID | Potent (pan-AKR1C inhibitor) | Low | Low | |
| 2'-hydroxyflavone | Flavonoid | 300 nM | 20-fold | >100-fold | |
| Casticin | Flavonoid | 5.99 µM | - | - | |
| Compound 26 | Fragment-based | Kᵢ = 0.1 µM | High | ~1000-fold | |
| Compound 28 | Fragment-based | Kᵢ = 2.7 µM | 30-fold | 17-fold |
Note: IC₅₀ and Kᵢ values can vary depending on assay conditions. The data presented here is for comparative purposes. Researchers should consult the primary literature for specific experimental details.
Experimental Protocols
General Protocol for the this compound Assay
This protocol is a generalized procedure and may require optimization for specific experimental setups.
Materials:
-
Recombinant human AKR1C3, AKR1C1, AKR1C2 enzymes
-
Coumberone substrate (stock solution in DMSO)
-
NADPH (stock solution in assay buffer)
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4
-
AKR1C3-specific inhibitor (e.g., SN34037, stock solution in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~508 nm)
Procedure:
-
Prepare a reaction mixture containing the assay buffer and NADPH to the desired final concentration (e.g., 250 µM).
-
To determine total AKR1C activity, add the enzyme to the reaction mixture.
-
To determine AKR1C3-specific activity, pre-incubate the enzyme with the specific inhibitor (e.g., 1 µM SN34037) for a defined period (e.g., 15-30 minutes) at room temperature before adding it to the reaction mixture.
-
Initiate the reaction by adding the coumberone substrate to a final concentration in the low micromolar range.
-
Immediately measure the fluorescence intensity at regular intervals for a specified duration (e.g., 30-60 minutes) using a microplate reader.
-
The rate of increase in fluorescence corresponds to the enzyme activity.
-
AKR1C3-specific activity is calculated by subtracting the fluorescence rate in the presence of the inhibitor from the total activity rate (in the absence of the inhibitor).
Protocol for Cellular AKR1C3 Activity Assay
This protocol is adapted for measuring AKR1C3 activity in intact cells.
Materials:
-
Cell line of interest cultured in appropriate media
-
Coumberone
-
AKR1C3-specific inhibitor (e.g., SN34037)
-
Cell lysis buffer (if measuring in cell lysates)
-
NADPH
-
96-well plates (black for fluorescence measurement)
-
Fluorescence microplate reader or fluorescence microscope
Procedure for Intact Cells:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat one set of wells with the AKR1C3-specific inhibitor (e.g., 1 µM SN34037) and another set with vehicle (DMSO) for a predetermined time.
-
Add coumberone to all wells.
-
Incubate for a specific period.
-
Measure the fluorescence intensity using a microplate reader or visualize and quantify using fluorescence microscopy.
-
The difference in fluorescence between the vehicle-treated and inhibitor-treated cells represents the AKR1C3-specific activity.
Procedure for Cell Lysates:
-
Harvest cells and prepare cell lysates using a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add a defined amount of protein lysate (e.g., 40 µg) to the assay buffer containing NADPH.
-
To one set of wells, add the AKR1C3-specific inhibitor (e.g., 1 µM SN34037), and to another set, add vehicle.
-
Pre-incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding coumberone.
-
Monitor the increase in fluorescence over time.
-
Calculate AKR1C3-specific activity as the difference in reaction rates between the vehicle and inhibitor-treated lysates.
Visualizing the Assay Principle and Workflow
To further clarify the experimental logic, the following diagrams illustrate the signaling pathway and the experimental workflow.
Caption: Principle of the specific this compound assay for AKR1C3.
Caption: Workflow for determining AKR1C3-specific activity.
Conclusion
The this compound assay is a robust method for measuring AKR1C enzyme activity. However, to specifically quantify AKR1C3 activity, the use of isoform-specific inhibitors is essential. This guide has provided a comparative overview of several AKR1C3 inhibitors, highlighting their potencies and selectivities. By following the detailed experimental protocols and understanding the principles outlined, researchers can confidently and accurately measure AKR1C3-specific activity, which is critical for advancing research and development in areas where this enzyme plays a pivotal role. The choice of inhibitor will depend on the specific experimental context, including the required degree of selectivity and the cellular or biochemical system being studied.
References
- 1. A novel fluorometric assay for aldo-keto reductase 1C3 predicts metabolic activation of the nitrogen mustard prodrug PR-104A in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. itmat.upenn.edu [itmat.upenn.edu]
- 3. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unveiling AKR1C3 Activity: A Comparative Guide to Coumberol Fluorescence and mRNA Expression
For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of cancer progression is paramount. A key player in various malignancies, the enzyme Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), has garnered significant attention as a therapeutic target. This guide provides a comprehensive comparison of two methods used to assess AKR1C3 status: the direct measurement of its enzymatic activity using the fluorogenic probe coumberol, and the quantification of its gene expression through mRNA levels.
This document delves into the experimental data correlating this compound fluorescence with AKR1C3 expression, offers detailed protocols for key experiments, and visualizes the underlying scientific principles through signaling pathway and workflow diagrams.
Correlation Between this compound Fluorescence and AKR1C3 Levels: A Data-Driven Comparison
The conversion of the non-fluorescent molecule coumberone to the fluorescent this compound is a direct measure of AKR1C3 enzymatic activity. Studies have demonstrated a strong positive correlation between the intensity of this compound fluorescence and the expression of the AKR1C3 protein. While a direct quantitative correlation between this compound fluorescence and AKR1C3 mRNA levels is not extensively documented in existing literature, the established link between mRNA, protein expression, and subsequent enzyme activity provides a strong basis for using this compound fluorescence as a reliable indicator of functional AKR1C3 in cellular systems.
One key study demonstrated that the reduction of coumberone to fluorescent this compound, sensitive to the AKR1C3 inhibitor SN34037, correlated with AKR1C3 protein expression as determined by immunoblotting in a panel of seven human leukaemia cell lines[1]. This highlights the utility of the this compound-based assay in functionally assessing AKR1C3. It has also been noted that AKR1C3 mRNA expression can vary widely among patients, for instance, with consistently higher levels observed in T-cell acute lymphoblastic leukemia (T-ALL) compared to B-cell ALL[1]. This inherent variability underscores the importance of complementing mRNA data with functional assays like this compound fluorescence.
The following table summarizes the key aspects of using this compound fluorescence versus AKR1C3 mRNA levels for assessing AKR1C3 status:
| Feature | This compound Fluorescence Assay | AKR1C3 mRNA Quantification (RT-qPCR) |
| Principle | Measures the enzymatic activity of AKR1C3 through the conversion of a non-fluorescent substrate (coumberone) to a fluorescent product (this compound). | Quantifies the amount of AKR1C3 messenger RNA, which is the template for protein synthesis. |
| Biological Readout | Provides a direct measure of functional AKR1C3 protein. | Indicates the level of gene expression, which may not always directly correlate with the amount of active protein due to post-transcriptional, translational, and post-translational regulation. |
| Correlation with Protein | Strong, direct correlation with AKR1C3 protein levels and activity[1]. | Generally positive, but the correlation can be influenced by various cellular processes. |
| Alternative Probes | While coumberone is a key probe, other methods to assess AKR1C3 activity exist, though they may not be fluorescent. | N/A |
| Alternative mRNA Methods | Northern blotting and in situ hybridization can also measure mRNA levels, but RT-qPCR is the most common quantitative method. | N/A |
Experimental Protocols
To ensure reproducibility and accuracy in research, detailed experimental protocols are essential.
Protocol 1: this compound Fluorescence Assay for AKR1C3 Activity
This protocol is adapted from established methods for measuring AKR1C3 activity in cell lysates.
Materials:
-
Cell lysate
-
Coumberone (substrate)
-
NADPH (cofactor)
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare cell lysates from the desired cell line or tissue.
-
In a 96-well black microplate, add the following to each well:
-
Cell lysate (containing a standardized amount of total protein)
-
Potassium phosphate buffer
-
NADPH solution
-
-
Initiate the reaction by adding the coumberone substrate.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~508 nm.
-
Continue to measure the fluorescence at regular intervals for a set period.
-
The rate of increase in fluorescence is proportional to the AKR1C3 activity in the lysate.
Protocol 2: Quantification of AKR1C3 mRNA by RT-qPCR
This protocol outlines the standard steps for measuring AKR1C3 mRNA levels.
Materials:
-
RNA extraction kit
-
Reverse transcriptase kit
-
qPCR master mix (e.g., containing SYBR Green)
-
Primers specific for AKR1C3 and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial RNA extraction kit, following the manufacturer's instructions.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and specific primers for AKR1C3 and a reference gene.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
The instrument will monitor the fluorescence of the intercalating dye (e.g., SYBR Green) as it binds to the amplifying DNA.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both AKR1C3 and the reference gene.
-
Calculate the relative expression of AKR1C3 mRNA using a suitable method, such as the ΔΔCt method, which normalizes the AKR1C3 expression to the reference gene.
-
Visualizing the Science: Diagrams and Pathways
Visual representations are crucial for understanding complex biological processes and experimental designs.
Caption: Experimental workflow for correlating AKR1C3 mRNA levels and enzyme activity.
AKR1C3 is involved in multiple signaling pathways, including the metabolism of prostaglandins, which can influence cell proliferation and survival.
Caption: AKR1C3's role in the prostaglandin signaling pathway.
References
A Head-to-Head Comparison: Coumberol Assay vs. NADPH Fluorescence Spectroscopy for Measuring AKR1C3 Activity
For researchers, scientists, and drug development professionals, the accurate measurement of Aldo-Keto Reductase 1C3 (AKR1C3) activity is crucial for understanding its role in various diseases and for the discovery of novel therapeutics. This guide provides an objective comparison of two common methods: the Coumberol assay and NADPH fluorescence spectroscopy, supported by experimental data and detailed protocols.
AKR1C3, a member of the aldo-keto reductase superfamily, is a key enzyme in the biosynthesis of potent androgens and the metabolism of prostaglandins.[1][2] Its dysregulation is implicated in cancer, including castration-resistant prostate cancer and breast cancer, making it a significant therapeutic target.[2][3] The choice of assay for measuring AKR1C3 activity can significantly impact the quality and reproducibility of research findings. This guide delves into a comparative analysis of two widely used fluorescence-based methods to aid researchers in selecting the most appropriate technique for their specific needs.
At a Glance: Key Differences
| Feature | This compound Assay | NADPH Fluorescence Spectroscopy |
| Principle | Fluorogenic: Measures the increase in fluorescence from the enzymatic conversion of a non-fluorescent substrate (Coumberone) to a fluorescent product (this compound).[4] | Kinetic: Directly measures the decrease in the intrinsic fluorescence of the cofactor NADPH as it is consumed during the enzymatic reaction. |
| Measurement | End-point or kinetic measurement of product formation. | Real-time, kinetic measurement of cofactor consumption. |
| Specificity | Requires a specific AKR1C3 inhibitor (e.g., SN34037) to distinguish AKR1C3 activity from that of other AKR1C isoforms, as Coumberone is a substrate for multiple isoforms. | Indirectly specific to NADPH-dependent enzymes. Specificity for AKR1C3 is dependent on the purity of the enzyme preparation and the specificity of the substrate used. |
| Sensitivity | High sensitivity due to signal amplification (production of a fluorescent molecule). | Generally considered to have good sensitivity, but can be limited by the initial NADPH concentration and background fluorescence. |
| Throughput | Well-suited for high-throughput screening (HTS) formats. | Adaptable for HTS, but kinetic reads may be more time-consuming per plate compared to end-point reads. |
| Interference | Potential for interference from fluorescent compounds in screening libraries. Requires counter-screening. | Potential for interference from compounds that absorb at the excitation/emission wavelengths of NADPH or that are fluorescent themselves. |
| Cost | May be more expensive due to the cost of the specific fluorogenic substrate and inhibitor. | Generally more cost-effective as it relies on the intrinsic fluorescence of a common laboratory reagent (NADPH). |
Signaling Pathways and Experimental Workflows
To visualize the underlying principles of AKR1C3 activity and the assays used to measure it, the following diagrams are provided.
Experimental Protocols
Below are detailed methodologies for performing both the this compound assay and NADPH fluorescence spectroscopy for measuring the activity of recombinant human AKR1C3.
This compound Assay Protocol
This protocol is adapted from methodologies described for measuring AKR1C3 activity using the fluorogenic substrate Coumberone.
Materials:
-
Recombinant human AKR1C3 enzyme
-
Coumberone (fluorogenic substrate)
-
NADPH
-
AKR1C3-specific inhibitor (e.g., SN34037)
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.0
-
96-well or 384-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Coumberone in DMSO.
-
Prepare a stock solution of NADPH in the Assay Buffer.
-
Prepare a stock solution of the AKR1C3-specific inhibitor in DMSO.
-
Dilute the recombinant AKR1C3 enzyme to the desired concentration in Assay Buffer.
-
-
Set up the Assay Plate:
-
For each reaction, prepare two wells: one with the inhibitor and one without (DMSO vehicle control).
-
To each well, add 40 µg of total protein (or an optimized amount of recombinant enzyme).
-
Add the AKR1C3-specific inhibitor to the appropriate wells (e.g., a final concentration of 1 µM). Add an equivalent volume of DMSO to the control wells.
-
Add Assay Buffer to bring the volume to the desired pre-incubation volume.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 60 minutes.
-
-
Initiate the Reaction:
-
Add NADPH to all wells to a final concentration of 250 µM.
-
Add Coumberone to all wells to initiate the reaction. The final concentration of Coumberone should be optimized based on its Km value for AKR1C3.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the increase in fluorescence over time (kinetic mode) or as an end-point reading after a specific incubation period (e.g., 1-3 hours).
-
Use an excitation wavelength of approximately 385 nm and an emission wavelength of approximately 510 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for both the inhibited and uninhibited reactions.
-
The AKR1C3-specific activity is the difference between the rate of the uninhibited reaction and the rate of the inhibited reaction.
-
NADPH Fluorescence Spectroscopy Protocol
This protocol is based on standard methods for monitoring NADPH-dependent enzyme activity.
Materials:
-
Recombinant human AKR1C3 enzyme
-
AKR1C3 substrate (e.g., 9,10-phenanthrenequinone, PQ)
-
NADPH
-
Assay Buffer: 100 mM Potassium Phosphate, pH 6.0
-
96-well or 384-well black plates
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the substrate (e.g., 5 mM PQ in N,N-Dimethylformamide).
-
Prepare a stock solution of NADPH (e.g., 10 mM in deionized water).
-
Dilute the recombinant AKR1C3 enzyme to the desired concentration in Assay Buffer (e.g., 20 µg/mL).
-
-
Set up the Assay Plate:
-
To each well, add the diluted AKR1C3 enzyme.
-
Include a control well with Assay Buffer instead of the enzyme to measure the non-enzymatic degradation of NADPH.
-
Add the substrate to each well to the desired final concentration (e.g., 16.7 µM PQ).
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding NADPH to each well to a final concentration of 250 µM.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the decrease in fluorescence in kinetic mode for a set period (e.g., 10 minutes), with readings taken every 30 seconds.
-
Use an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 460 nm.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption from the linear portion of the fluorescence versus time curve.
-
The specific activity of the enzyme can be calculated based on the rate of NADPH consumption and the amount of enzyme used.
-
Concluding Remarks
Both the this compound assay and NADPH fluorescence spectroscopy are robust methods for determining AKR1C3 activity. The choice between them will depend on the specific experimental goals, available resources, and the need for high-throughput screening.
The This compound assay offers high sensitivity and is well-suited for HTS applications, particularly for inhibitor screening. Its main drawback is the requirement for a specific inhibitor to ensure the measured activity is solely from AKR1C3, which adds complexity and cost.
NADPH fluorescence spectroscopy provides a direct and cost-effective method for monitoring enzyme kinetics in real-time. Its primary limitation is the potential for interference from colored or fluorescent compounds, which is a common challenge in drug discovery screens.
For laboratories focused on inhibitor discovery and high-throughput screening, the this compound assay, despite its need for an inhibitor, may be the preferred method due to its high sensitivity and established use in this context. For detailed kinetic studies of purified AKR1C3 with various substrates, the direct and continuous monitoring offered by NADPH fluorescence spectroscopy presents a compelling and economical choice. Ultimately, a thorough understanding of the principles, advantages, and limitations of each assay will empower researchers to generate high-quality, reliable data in their study of AKR1C3.
References
- 1. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldo-keto Reductase Family 1 Member C3 (AKR1C3) Is a Biomarker and Therapeutic Target for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel fluorometric assay for aldo-keto reductase 1C3 predicts metabolic activation of the nitrogen mustard prodrug PR-104A in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Selectivity of AKR1C3 Inhibitors: A Comparative Guide Using the Coumberol Assay
For researchers, scientists, and drug development professionals, the selective inhibition of Aldo-Keto Reductase 1C3 (AKR1C3) presents a promising therapeutic strategy for a range of diseases, including hormone-dependent cancers and hematological malignancies. This guide provides an objective comparison of the performance of various AKR1C3 inhibitors, with a focus on selectivity, supported by experimental data primarily generated through the highly sensitive Coumberol assay.
AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase, plays a critical role in the biosynthesis of potent androgens and estrogens and the metabolism of prostaglandins.[1][2] Its upregulation is implicated in the progression of castration-resistant prostate cancer (CRPC), breast cancer, and acute myeloid leukemia (AML).[1] Consequently, the development of potent and selective AKR1C3 inhibitors is an area of intense research. Selectivity is paramount to avoid off-target effects, particularly inhibition of other highly homologous AKR1C isoforms (AKR1C1, AKR1C2, and AKR1C4), which have distinct and important physiological functions.[1]
The this compound assay is a fluorogenic method widely used to determine AKR1C3 activity and assess the potency and selectivity of its inhibitors.[3] This assay utilizes a non-fluorescent substrate, Coumberone, which is reduced by AKR1C3 in the presence of the cofactor NADPH to produce the highly fluorescent molecule, this compound. The rate of this compound formation, measured by fluorescence intensity, is directly proportional to AKR1C3 activity.
Comparative Selectivity of AKR1C3 Inhibitors
The following table summarizes the inhibitory potency (IC50) and selectivity of several representative AKR1C3 inhibitors against other AKR1C isoforms. The data has been compiled from various studies, many of which employed fluorescence-based assays similar in principle to the this compound assay.
| Inhibitor | AKR1C3 IC50 (nM) | Selectivity (Fold) vs. AKR1C1 | Selectivity (Fold) vs. AKR1C2 | Selectivity (Fold) vs. AKR1C4 | Reference |
| SN33638 | 13 | >300 | >300 | - | |
| Indomethacin | 100 | 356 | - | - | |
| Flufenamic Acid | 51 | - | 7 | - | |
| Compound 26 | 213 | >950 | >1000 | >950 | |
| Compound 28 | 2700 | 30 | 17 | >30 | |
| Baccharin Analog (19a) | 88 | - | 261 | - | |
| Baccharin Analog (26a) | 66 | - | >1500 | - |
Experimental Protocols
This compound Assay for AKR1C3 Inhibition
This protocol outlines the key steps for determining the IC50 of an inhibitor for AKR1C3 using the this compound assay in a 96-well plate format.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Coumberone (substrate)
-
Test inhibitors
-
Assay Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4)
-
DMSO (Dimethyl sulfoxide)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant AKR1C3 in assay buffer. The final concentration in the assay will need to be optimized but is typically in the low nanomolar range.
-
Prepare a stock solution of NADPH in assay buffer. A typical final concentration is 250 µM.
-
Prepare a stock solution of Coumberone in DMSO. The final concentration should be at or near the Km value for AKR1C3.
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
AKR1C3 enzyme solution
-
Test inhibitor solution (or DMSO for control wells)
-
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the NADPH solution to all wells.
-
Add the Coumberone solution to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity over time (kinetic mode). The excitation and emission wavelengths for this compound are typically around 380 nm and 460 nm, respectively, but should be optimized for the specific instrument.
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.
-
Selectivity Assessment:
To determine the selectivity of an inhibitor, the same assay is performed using recombinant AKR1C1, AKR1C2, and AKR1C4 enzymes. The IC50 values obtained for each isoform are then compared to the IC50 value for AKR1C3 to calculate the selectivity fold.
Visualizing Key Processes
To better understand the context of AKR1C3 inhibition, the following diagrams illustrate the relevant biological pathway and the experimental workflow.
Caption: AKR1C3 Signaling Pathways in Cancer.
Caption: this compound Assay Workflow.
References
- 1. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel fluorometric assay for aldo-keto reductase 1C3 predicts metabolic activation of the nitrogen mustard prodrug PR-104A in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Validation of Coumberol Assay Results for AKR1C3 Activity
A Comparative Guide for Researchers
In the landscape of drug discovery and biomedical research, rigorous and reproducible assay results are paramount. This guide provides a comprehensive comparison of the Coumberol-based fluorometric assay for Aldo-Keto Reductase 1C3 (AKR1C3) activity with an orthogonal spectrophotometric method. By employing distinct methodologies, researchers can enhance confidence in their findings, a critical step in the validation of potential therapeutic agents targeting AKR1C3.
Aldo-Keto Reductase 1C3 is a key enzyme implicated in the biosynthesis of androgens and the metabolism of prostaglandins, making it a significant target in hormone-dependent cancers such as prostate and breast cancer.[1][2][3] The this compound assay offers a sensitive and high-throughput method for screening AKR1C3 inhibitors. However, like any primary screening assay, its results benefit from orthogonal validation to mitigate the risk of false positives and artifacts.[1]
This guide will delve into the experimental protocols for both the this compound fluorometric assay and a widely used spectrophotometric assay based on NADPH consumption. A comparative analysis of their principles, advantages, and limitations is presented, supported by illustrative data.
Comparative Overview of AKR1C3 Assays
The selection of an assay for measuring AKR1C3 activity depends on various factors, including the experimental context (e.g., high-throughput screening vs. detailed kinetic studies), available equipment, and the need for confirmatory data. Below is a summary of the key characteristics of the this compound fluorometric assay and a common orthogonal spectrophotometric method.
| Feature | This compound Fluorometric Assay | Orthogonal Spectrophotometric Assay |
| Principle | Enzymatic reduction of a non-fluorescent substrate (Coumberone) to a fluorescent product (this compound).[1] | Measurement of the decrease in absorbance due to the consumption of the cofactor NADPH during the reduction of a substrate (e.g., S-tetralol). |
| Substrate | Coumberone | S-tetralol, 9,10-phenanthrenequinone |
| Detection | Fluorescence (Excitation/Emission) | UV-Vis Absorbance (typically at 340 nm) |
| Primary Readout | Increase in fluorescence intensity | Decrease in NADPH absorbance |
| Advantages | High sensitivity, suitable for HTS, direct measurement of product formation. | Well-established, robust, provides direct measure of cofactor consumption, less prone to fluorescence interference. |
| Limitations | Potential for interference from fluorescent compounds. | Lower sensitivity compared to fluorometric assays, can be affected by compounds that absorb at 340 nm. |
Illustrative Performance Data
To demonstrate the application of these assays in characterizing inhibitors, the following table presents IC50 values for known AKR1C3 inhibitors, as reported in the literature. It is important to note that these values were not obtained in a head-to-head comparison within a single study and are provided for illustrative purposes.
| Inhibitor | Assay Type | Reported IC50/Ki |
| Indomethacin | Spectrophotometric (S-tetralol) | ~10 µM |
| Compound 4 | Spectrophotometric (S-tetralol) | 0.122 µM (IC50) / 0.049 µM (Ki) |
| Compound 26 | Fluorometric (NADPH formation with S-tetralol) | 2.7 µM (Ki) |
| Compound 28 | Fluorometric (NADPH formation with S-tetralol) | 0.1 µM (Ki) |
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and comparable data. The following sections outline the methodologies for the this compound fluorometric assay and the orthogonal spectrophotometric assay for AKR1C3 activity.
This compound Fluorometric Assay Protocol
This protocol is adapted from the principles described by Jamieson et al. for measuring AKR1C3 activity in cell lysates or with purified enzyme.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH
-
Coumberone (substrate)
-
AKR1C3-specific inhibitor (for validation)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and the AKR1C3 enzyme in the wells of a 96-well plate.
-
To test for inhibition, pre-incubate the enzyme with the test compound for a specified period.
-
Initiate the reaction by adding Coumberone to each well.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm).
-
The rate of the reaction is determined from the linear phase of the fluorescence increase.
-
For inhibitor studies, calculate the percent inhibition relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Orthogonal Spectrophotometric Assay Protocol
This protocol measures AKR1C3 activity by monitoring the consumption of NADPH.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH
-
S-tetralol (substrate)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
UV-transparent 96-well plates or cuvettes
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
In a UV-transparent plate or cuvette, prepare a reaction mixture containing assay buffer and S-tetralol.
-
Add the test compound for inhibition studies and pre-incubate with the enzyme if necessary.
-
Initiate the reaction by adding a solution of NADPH and the AKR1C3 enzyme.
-
Immediately measure the decrease in absorbance at 340 nm over time.
-
The rate of NADPH consumption is calculated from the linear portion of the absorbance curve using the Beer-Lambert law.
-
Determine the IC50 values for inhibitors by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing Methodologies and Pathways
To further clarify the experimental process and the biological context of AKR1C3, the following diagrams have been generated.
Caption: Workflow for Orthogonal Validation of this compound Assay Hits.
Caption: Simplified AKR1C3 Signaling Pathway and Assay Target.
By integrating the sensitive, high-throughput this compound assay with a robust orthogonal method like the spectrophotometric NADPH consumption assay, researchers can build a comprehensive and reliable dataset. This dual-assay approach is crucial for validating hits from initial screens and advancing the most promising compounds in the drug discovery pipeline.
References
- 1. A novel fluorometric assay for aldo-keto reductase 1C3 predicts metabolic activation of the nitrogen mustard prodrug PR-104A in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Coumberol and Resorufin-Based AKR1C3 Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate measurement of Aldo-Keto Reductase 1C3 (AKR1C3) activity is crucial for understanding its role in various pathologies and for the development of targeted therapeutics. This guide provides a comparative analysis of two potential fluorometric assay methodologies: the established Coumberol-based assay and a plausible resorufin-based approach.
AKR1C3 is a member of the aldo-keto reductase superfamily and is implicated in the metabolism of steroids, prostaglandins, and various xenobiotics.[1][2] Its overexpression is associated with cancer progression and resistance to therapy, making it a significant drug target.[3][4] This guide details the principles, experimental protocols, and a comparative summary of a widely used this compound-based assay and a potential resorufin-based assay for measuring AKR1C3 activity.
Principles of the Assays
The This compound-based assay is a well-documented method that relies on the enzymatic conversion of a non-fluorescent substrate, coumberone, into the highly fluorescent product, this compound.[1] Since other AKR1C isoforms can also metabolize coumberone, the assay's specificity for AKR1C3 is achieved through the use of a selective inhibitor, such as SN34037. The AKR1C3-specific activity is then calculated from the portion of the fluorescent signal that is sensitive to the inhibitor.
A resorufin-based assay for AKR1C3 is not as established in the literature but can be conceptualized based on the widely used resazurin-resorufin system. In this hypothetical assay, a custom, non-fluorescent resorufin derivative would serve as a specific substrate for AKR1C3. The enzyme would catalyze the conversion of this substrate into the highly fluorescent resorufin. The rate of resorufin production would then be directly proportional to the AKR1C3 activity.
Data Presentation: A Comparative Summary
The following table summarizes the key characteristics of the this compound and a hypothetical resorufin-based assay for AKR1C3.
| Feature | This compound-Based Assay | Resorufin-Based Assay (Hypothetical) |
| Principle | Enzymatic conversion of non-fluorescent coumberone to fluorescent this compound. | Enzymatic conversion of a non-fluorescent, AKR1C3-specific resorufin derivative to fluorescent resorufin. |
| Specificity | Achieved by using a specific AKR1C3 inhibitor (e.g., SN34037) to distinguish from other AKR1C isoforms. | Dependent on the design of a highly specific substrate for AKR1C3. |
| Substrate | Coumberone | AKR1C3-specific resorufin derivative |
| Product | This compound | Resorufin |
| Detection | Fluorescence | Fluorescence |
| Published Protocols | Available | Not widely available for AKR1C3 |
| Example IC50 Data | Casticin: 5.99 µM | Not Available |
Experimental Protocols
This compound-Based AKR1C3 Activity Assay
This protocol is adapted from established methods.
Materials:
-
Recombinant human AKR1C3 enzyme or cell lysates containing AKR1C3
-
Coumberone (substrate)
-
SN34037 (specific AKR1C3 inhibitor)
-
NADPH
-
Potassium phosphate (KPO4) buffer (100 mM, pH 7.0)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare the assay buffer: 100 mM KPO4 buffer (pH 7.0) containing 250 µM NADPH.
-
In a 96-well plate, add 40 µg of total protein (from cell lysate) or an appropriate amount of recombinant enzyme to the assay buffer.
-
For inhibitor control wells, add 1 µM SN34037. For test wells, add the vehicle control.
-
Incubate the plate at 37°C for 60 minutes.
-
Add the substrate, coumberone, to all wells to initiate the reaction.
-
Measure the fluorescence intensity at an excitation wavelength of ~385 nm and an emission wavelength of ~510 nm over time.
-
Calculate the AKR1C3 activity as the difference in the rate of fluorescence increase between the untreated and SN34037-treated wells.
Hypothetical Resorufin-Based AKR1C3 Activity Assay
This protocol is a conceptual framework based on the principles of other resorufin-based enzyme assays.
Materials:
-
Recombinant human AKR1C3 enzyme or cell lysates containing AKR1C3
-
AKR1C3-specific resorufin derivative (substrate)
-
NADPH
-
Potassium phosphate (KPO4) buffer (100 mM, pH 7.0)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare the assay buffer: 100 mM KPO4 buffer (pH 7.0) containing an optimized concentration of NADPH.
-
In a 96-well plate, add the cell lysate or recombinant AKR1C3.
-
Add the AKR1C3-specific resorufin derivative substrate to all wells to start the reaction.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
Monitor the increase in fluorescence over time.
-
The rate of increase in fluorescence is directly proportional to the AKR1C3 activity.
Visualization of Signaling Pathways and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. A novel fluorometric assay for aldo-keto reductase 1C3 predicts metabolic activation of the nitrogen mustard prodrug PR-104A in human leukaemia cells [pubmed.ncbi.nlm.nih.gov]
- 3. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldo-keto reductase family 1 member C3 (AKR1C3) is a biomarker and therapeutic target for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of Laboratory Chemical Waste
Disclaimer: The chemical "Coumberol" referenced in the topic is not a recognized chemical entity. As such, no specific disposal procedures or safety data exist for it. The following guide provides a general framework for the proper disposal of hazardous laboratory chemicals. Researchers, scientists, and drug development professionals must always refer to the specific Safety Data Sheet (SDS) for the chemical before handling or disposal. The procedures outlined below are based on established laboratory safety principles and are intended to serve as a general guide.
Pre-Disposal Assessment and Waste Identification
Before beginning any experimental work, it is crucial to have a plan for the waste that will be generated. The first step in safe disposal is a thorough assessment of the chemical's properties and the resulting waste stream.
Protocol for Waste Assessment:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for chemical handling and disposal. Section 13 of the SDS, "Disposal considerations," will provide specific guidance.
-
Characterize the Waste: Determine if the waste is a pure substance, a mixture, or contaminated material. All components of a mixture must be identified.
-
Identify Hazardous Properties: Using the SDS, identify if the chemical waste is:
-
Segregate Waste Streams: Never mix incompatible waste types. For example, acids and bases should be kept separate, as should organic solvents and aqueous solutions. Segregation prevents dangerous reactions and simplifies the disposal process.
Chemical Waste Collection and Labeling
Proper collection and labeling are critical for ensuring the safety of all personnel and for compliance with regulatory requirements.
Protocol for Waste Collection:
-
Select Appropriate Containers: Use only containers that are compatible with the chemical waste. For instance, do not use metal cans for corrosive waste. Containers must have a secure, screw-top lid.[4]
-
Affix a Hazardous Waste Label: Attach a hazardous waste label to the container before adding any waste.[4]
-
Complete the Label Information: Fill out the label completely and accurately. Do not use abbreviations or chemical formulas. Information required typically includes:
-
The words "Hazardous Waste"
-
Generator's Name and Contact Information
-
Building and Room Number
-
Chemical Name(s) and Concentration(s) of all components
-
Date of accumulation (the date the first drop of waste was added)
-
-
Keep Containers Closed: Waste containers must remain closed at all times, except when actively adding waste.
-
Do Not Overfill: Leave at least 10% of headspace in the container to allow for expansion of vapors.
On-Site Neutralization and Treatment
Certain types of chemical waste, such as dilute acids and bases, may be eligible for on-site neutralization before disposal.
Important: Only trained personnel should perform neutralization procedures. This process can generate heat and vapors and must be conducted in a chemical fume hood with appropriate personal protective equipment (PPE).
General Neutralization Protocol for Dilute Acids and Bases:
-
Preparation: Work in a chemical fume hood. Wear a lab coat, safety goggles, and chemical-resistant gloves. Have an appropriate neutralizing agent and pH paper ready.
-
Cooling: Place the container with the corrosive waste in a larger secondary container or an ice bath to dissipate any heat generated.
-
Slow Addition: Slowly add the neutralizing agent while stirring gently.
-
For acids, use a weak base like sodium bicarbonate or sodium hydroxide.
-
For bases, use a weak acid like citric acid or acetic acid.
-
-
Monitor pH: Periodically check the pH of the solution. The target pH is typically between 5.5 and 9.5.
-
Disposal: Once neutralized, the solution may be permissible for drain disposal, followed by a large quantity of water. Always confirm this is allowed by your institution's Environmental Health and Safety (EHS) office and local regulations.
Storage and Pickup of Hazardous Waste
Hazardous waste must be stored safely while awaiting pickup by your institution's EHS department.
Storage Guidelines:
-
Location: Store waste in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation.
-
Secondary Containment: Keep waste containers in a secondary containment bin or tray to contain any potential leaks or spills.
-
Segregation: Store incompatible waste types in separate secondary containers.
Requesting Waste Pickup:
-
When the waste container is nearly full (approximately 90%), submit a waste pickup request to your institution's EHS department. This is often done through an online portal.
Quantitative Data Summary
The following table summarizes key quantitative parameters for common laboratory waste management procedures. These are general guidelines; always consult your institution's specific protocols.
| Parameter | Guideline | Rationale |
| Container Headspace | Leave >10% of container volume empty | Allows for thermal expansion of liquids and vapors, preventing container rupture. |
| Neutralized pH Range | 5.5 - 9.5 | Ensures the waste is no longer corrosive and is safe for drain disposal (where permitted). |
| Aqueous Waste Concentration (for drain disposal) | < 1 mg/L for certain mutagens (e.g., Ethidium Bromide) | Minimizes the release of hazardous materials into the water system. |
| Waste Accumulation Time Limit | Max 6-12 months in Satellite Accumulation Area | Regulatory requirement to ensure timely disposal and prevent long-term storage risks. |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for handling chemical waste in a laboratory setting.
Caption: Decision workflow for laboratory chemical waste disposal.
References
Essential Safety and Handling Protocols for the Novel Compound Coumberol
Disclaimer: The compound "Coumberol" is not a universally recognized chemical identifier. The following guidance is based on the critical assumption that this compound is a potent, hazardous powdered substance requiring stringent safety protocols, similar to a highly potent active pharmaceutical ingredient (HPAPI). Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical before handling.[1][2] In the absence of an SDS, any new or unknown chemical should be treated as hazardous.[3][4]
The handling of potentially potent compounds like this compound demands a thorough approach to safety, integrating specialized equipment, meticulous procedures, and robust training to safeguard personnel and the environment.[5] Due to the potential for effectiveness at low concentrations, such compounds necessitate advanced containment and handling solutions.
Personal Protective Equipment (PPE)
A comprehensive risk assessment is vital to ascertain the appropriate PPE for handling this compound. However, a standard ensemble for handling potent powders typically includes multiple layers of protection.
| PPE Category | Specification | Rationale |
| Respiratory Protection | Elastomeric Half-Mask or Full-Face Respirator with P100 (HEPA) filters. | Essential for weighing and handling powders outside of a containment enclosure to prevent inhalation of airborne particles. |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a full-face respirator. | Protects against chemical splashes, with goggles providing a tight seal against vapors and fine particles. |
| Body Protection | Disposable gown or coveralls made of a low-linting material with elastic cuffs. | Prevents skin contact and contamination of personal clothing. |
| Hand Protection | Double gloving with nitrile gloves. | A standard practice for handling potent compounds, the outer glove should be removed immediately after suspected contamination. |
| Foot Protection | Closed-toe shoes. | A minimum requirement for all laboratory work involving chemicals. |
Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, inspect the packaging for any damage in a designated area while wearing appropriate PPE.
-
Store this compound in a clearly labeled, sealed container within a designated, secure, and ventilated storage area. This area should be away from incompatible materials.
-
If the material is reasonably anticipated to be acutely toxic, carcinogenic, or a reproductive toxicant, it must be stored within a designated area with clear labeling on the storage location.
Handling:
-
All manipulations of this compound powder, such as weighing or aliquoting, should be conducted within a certified chemical fume hood, a glovebox, or a powder containment enclosure to minimize exposure.
-
Use dedicated equipment (e.g., spatulas, weigh boats) for handling this compound to prevent cross-contamination.
-
It is prohibited to openly handle potent powders; contained systems must be utilized.
Decontamination and Cleaning:
-
Develop a validated decontamination procedure for all surfaces and equipment that come into contact with this compound.
-
Cleaning should be performed with suitable deactivating agents and detergents, followed by a final rinse.
-
All cleaning materials are to be disposed of as hazardous waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
